5-Fluoroquinoline-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQWDTSZXDLYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C#N)C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297800 | |
| Record name | 3-Quinolinecarbonitrile, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2102412-57-5 | |
| Record name | 3-Quinolinecarbonitrile, 5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarbonitrile, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 5-Fluoroquinoline-3-carbonitrile from 5-Aminoisoquinoline
Executive Summary & Strategic Analysis
This guide details the synthetic pathway for converting 5-aminoisoquinoline (CAS: 1125-60-6) to 5-fluoroquinoline-3-carbonitrile .
Critical Structural Note: This transformation represents a scaffold reconstruction , not a simple functional group interconversion. The starting material is an isoquinoline (nitrogen at position 2), while the target is a quinoline (nitrogen at position 1). Consequently, the synthesis requires a "Degradation-Reconstruction" strategy:
-
Functionalization: Installing the fluorine atom on the carbocycle while preserving the isoquinoline core.
-
Degradation: Oxidative cleavage of the pyridine ring to generate a functionalized phthalic acid intermediate.
-
Reconstruction: Regioselective cyclization to form the quinoline core with the C3-nitrile handle.
Note: If the intended target was the structural isomer 5-fluoroisoquinoline-1-carbonitrile (a common direct derivative), refer to Section 6 for the abbreviated N-oxide rearrangement protocol.
Synthetic Pathway Visualization[1][2]
The following diagram outlines the logic flow from the isoquinoline feedstock to the quinoline target, highlighting the critical scaffold morphing step.
Caption: Figure 1. Scaffold reconstruction pathway involving oxidative degradation of the isoquinoline core and Gould-Jacobs reconstruction of the quinoline ring.
Phase 1: Core Fluorination (Balz-Schiemann)
The first objective is to install the fluorine atom at the C5 position.[1][2] The Balz-Schiemann reaction is the industry standard for this aniline-to-arylfluoride conversion due to its scalability and safety profile compared to direct fluorination.
Mechanism
The reaction proceeds via the formation of a diazonium tetrafluoroborate salt, which is thermally decomposed to release nitrogen gas and the fluorinated arene.
Protocol
-
Diazotization: Suspend 5-aminoisoquinoline (1.0 eq) in 48% aqueous HBF₄ (5.0 eq) at -5°C.
-
Addition: Dropwise addition of aqueous NaNO₂ (1.1 eq), maintaining temperature < 0°C. Stir for 30 min.
-
Isolation: Filter the precipitated diazonium tetrafluoroborate salt. Wash with cold Et₂O.[3] Critical: Do not let the salt dry completely on the filter to avoid spontaneous decomposition.
-
Decomposition: Suspend the damp salt in decalin or heat as a dry solid (with blast shield) at 110-120°C until N₂ evolution ceases.
-
Purification: Neutralize with Na₂CO₃, extract with DCM, and purify via flash chromatography (Hex/EtOAc).
Data Summary: Phase 1
| Parameter | Specification | Notes |
| Reagent | HBF₄ (48% aq) | Acts as both acid and counterion source. |
| Temperature | -5°C (Step 1) -> 120°C (Step 2) | Strict thermal control required to prevent runaway decomp. |
| Yield Target | 60-75% | Main loss due to tar formation during decomposition. |
| Safety | High | Diazonium salts are potential explosives. Use blast shields. |
Phase 2: Scaffold Degradation & Linker Synthesis
This phase converts the isoquinoline skeleton into 3-fluoroaniline , the requisite building block for the quinoline synthesis.
Step 2A: Oxidative Cleavage
The pyridine ring of isoquinoline is more electron-deficient than the benzene ring, but under vigorous oxidation with KMnO₄, the benzene ring is often attacked. However, for 5-substituted isoquinolines, literature suggests the possibility of obtaining phthalic acids.
-
Reagents: KMnO₄, KOH, H₂O, 80°C.
-
Product: 3-Fluorophthalic acid.
-
Note: If direct oxidation is low-yielding, reduction to the tetrahydroisoquinoline followed by oxidation is a viable alternative.
Step 2B: Conversion to 3-Fluoroaniline
We must convert the dicarboxylic acid to a mono-amine.
-
Imide Formation: Heat 3-fluorophthalic acid with urea or ammonium acetate to form 3-fluorophthalimide .
-
Hofmann Degradation: Treat the imide with NaOBr (NaOH + Br₂) at 0°C, then heat to 80°C.
-
Hydrolysis: The resulting intermediate hydrolyzes to 3-fluoroaniline .
Phase 3: Quinoline Ring Reconstruction (Gould-Jacobs)
The Gould-Jacobs reaction is the most authoritative method for synthesizing 3-cyano-4-hydroxyquinolines.
Protocol
-
Condensation: Mix 3-fluoroaniline (1.0 eq) with ethyl (ethoxymethylene)cyanoacetate (1.05 eq).
-
Conditions: Heat at 120°C (neat) or reflux in ethanol. Ethanol is distilled off to drive the equilibrium.
-
Intermediate: Isolation of the enamine ester (solid).
-
Cyclization: Heat the enamine in diphenyl ether (Dowtherm A) at 250°C for 1-2 hours.
-
Regioselectivity Alert: Cyclization of 3-fluoroaniline yields a mixture of 5-fluoro (target) and 7-fluoro isomers.
-
Purification: The isomers must be separated via fractional crystallization or preparative HPLC at this stage.
-
Step 3B: Deoxygenation (4-OH removal)
The Gould-Jacobs product is 5-fluoro-4-hydroxyquinoline-3-carbonitrile . To obtain the final target (removing the 4-OH):
-
Chlorination: Reflux with POCl₄ to yield 4-chloro-5-fluoroquinoline-3-carbonitrile .
-
Reduction: Hydrogenation (H₂, Pd/C) in the presence of a base (Et₃N) to remove the chlorine. Care must be taken not to reduce the nitrile or the pyridine ring.
Data Summary: Phase 3
| Reaction Step | Reagents | Key Condition | Outcome |
| Condensation | Ethoxymethylene cyanoacetate | 120°C, -EtOH | Enamine formation |
| Cyclization | Diphenyl Ether | 250°C | Ring closure (Mixture of 5-F and 7-F) |
| Chlorination | POCl₃ | Reflux | 4-OH -> 4-Cl |
| Reduction | H₂ / Pd/C | RT, 1 atm | 4-Cl -> 4-H |
Alternative Scenario: The Isomer Trap
If the user intended to synthesize 5-fluoroisoquinoline-1-carbonitrile (preserving the starting scaffold), the route is significantly shorter:
-
Start: 5-Aminoisoquinoline.
-
Fluorination: Balz-Schiemann (as per Section 3) -> 5-Fluoroisoquinoline .
-
N-Oxidation: m-CPBA, DCM, RT -> 5-Fluoroisoquinoline N-oxide .
-
Reissert-Henze Reaction: TMSCN, Benzoyl Chloride (or dimethylcarbamoyl chloride), DCM -> 5-Fluoroisoquinoline-1-carbonitrile .
This route avoids the degradation/reconstruction steps and is performed in 3 linear steps.
References
-
Gould-Jacobs Reaction for Quinoline-3-carbonitriles Title: Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Source: MDPI Pharmaceuticals. URL:[Link]
-
Oxidative Degradation of Heterocycles Title: Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids.[4] Source: Journal of Organic Chemistry (via Organic Chemistry Portal). URL:[Link]
- Title: Preparation of 3-cyano-5-fluoroquinoline derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google Patents [patents.google.com]
- 4. Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids [organic-chemistry.org]
A Technical Guide to the Spectroscopic Characterization of 5-Fluoroquinoline-3-carbonitrile
Introduction
5-Fluoroquinoline-3-carbonitrile is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a core component of many pharmacologically active agents, and the strategic placement of a fluorine atom and a carbonitrile group can profoundly influence a molecule's electronic properties, metabolic stability, and binding interactions. As a Senior Application Scientist, this guide provides a comprehensive framework for the spectroscopic characterization of this specific molecule.
Given that detailed, publicly available experimental spectra for this compound are limited, this document serves as both a predictive guide and a methodological blueprint. We will leverage established principles of spectroscopy and data from closely related analogues to forecast the expected spectral features. Furthermore, we will provide robust, field-proven protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring that researchers can confidently validate the structure and purity of their synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton and carbon framework and confirms the position of the fluorine substituent.
Expert Insights: Experimental Causality
The choice of solvent and internal standard is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, if solubility is limited, dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR due to its volatility and single, sharp resonance peak outside the typical spectral region for organic compounds. For ¹⁹F NMR, no internal standard is typically required as the spectrometer's fluorine frequency provides a reliable reference.
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small drop of TMS to the solution for ¹H and ¹³C NMR referencing.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1][2][3]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-64) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (typically 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. ¹⁹F NMR is highly sensitive, so fewer scans are typically required compared to ¹³C NMR.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and ¹³C.
NMR Analysis Workflow
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Predicted NMR Spectroscopic Data
The following data are predicted based on the known spectra of 5-fluoroquinoline and the expected electronic effects of the nitrile group. The nitrile group is strongly electron-withdrawing and will deshield (shift to higher ppm) adjacent protons and carbons.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~9.2 - 9.4 | d | H-2 |
| ~8.8 - 9.0 | s | H-4 |
| ~8.1 - 8.3 | d | H-8 |
| ~7.8 - 8.0 | m | H-7 |
| ~7.4 - 7.6 | dd | H-6 |
Rationale: The H-2 and H-4 protons are expected to be the most downfield-shifted due to their proximity to the nitrogen atom and the electron-withdrawing nitrile group at C-3.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | C-F Coupling | Assignment |
|---|---|---|
| ~158 - 162 | ¹JCF ≈ 260 Hz | C-5 |
| ~152 - 155 | C-2 | |
| ~148 - 150 | C-8a | |
| ~138 - 140 | C-4 | |
| ~131 - 133 | ³JCF ≈ 8 Hz | C-7 |
| ~125 - 128 | C-4a | |
| ~120 - 123 | ²JCF ≈ 22 Hz | C-6 |
| ~116 - 118 | C≡N | |
| ~112 - 115 | ²JCF ≈ 15 Hz | C-8 |
| ~108 - 110 | | C-3 |
Rationale: The C-5 carbon directly attached to fluorine will show a very large one-bond coupling constant (¹JCF).[4] The nitrile carbon appears in a characteristic region, and the C-3 carbon to which it is attached will be significantly shifted compared to an unsubstituted quinoline.
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) |
|---|
| ~ -110 to -115 |
Rationale: The chemical shift is relative to CFCl₃. The position is typical for a fluorine atom on an aromatic ring and should be similar to that observed for 5-fluoroquinoline.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. For this compound, the most diagnostic peaks will be from the nitrile (C≡N) and the carbon-fluorine (C-F) bonds.
Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹ to produce a high-quality spectrum.[5][6][7]
-
Cleaning: Clean the crystal and press arm thoroughly after the measurement.
IR Analysis Workflow
Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.
Predicted IR Spectroscopic Data
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2235 - 2220 | Strong, Sharp | C≡N (Nitrile) Stretch |
| ~1620 - 1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretches |
| ~1270 - 1240 | Strong | C-F (Aryl-Fluoride) Stretch |
| ~850 - 750 | Medium-Strong | C-H Bending (Out-of-plane) |
Rationale: The nitrile stretch is one of the most unambiguous peaks in the IR spectrum, appearing as a sharp band in a relatively clear region.[8] The aryl-fluoride stretch is also a strong and characteristic absorption.[9]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Protocol for MS Data Acquisition (LC-MS with ESI)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a highly sensitive method suitable for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration of ~1-10 µg/mL.
-
LC Separation (Optional but Recommended): Inject the sample into an HPLC system (e.g., using a C18 column) to ensure purity before it enters the mass spectrometer. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.[10][11]
-
Ionization: Use ESI in positive ion mode. The formic acid in the mobile phase will facilitate the formation of the protonated molecule, [M+H]⁺.
-
Mass Analysis:
-
Data Analysis: Determine the exact mass from the HRMS full scan and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to corroborate the proposed structure.
MS Analysis Workflow
Caption: A typical workflow for structural confirmation using LC-MS/MS.
Predicted Mass Spectrometry Data
Table 5: Predicted High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₅FN₂ |
| Exact Mass | 172.0437 |
| Predicted [M+H]⁺ (ESI+) | 173.0515 |
Rationale: The exact mass is calculated based on the atomic masses of the most abundant isotopes. ESI in positive mode will readily protonate the quinoline nitrogen, yielding the [M+H]⁺ ion as the base peak. A key fragmentation pathway would likely involve the loss of hydrogen cyanide (HCN) from the protonated molecule, resulting in a fragment at m/z 146.04.
References
-
ResearchGate. 13 C NMR spectrum of compound 5a. Available at: [Link]
-
Urbaniak, B., & Kokot, Z. J. (2013). SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. Acta Poloniae Pharmaceutica, 70(4), 621-629. Available at: [Link]
-
SpectraBase. 5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Asian Journal of Advanced Basic Sciences. Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Available at: [Link]
-
International Journal of Chemical Studies. Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Available at: [Link]
-
ResearchGate. (PDF) Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Available at: [Link]
-
MDPI. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Available at: [Link]
-
Journal of Research in Chemistry. Structural characterization of some fluoroquinolone drugs. Available at: [Link]
-
International Journal of Chemistry Studies. Synthesis and spectral characterization of fluoroquinolone-ofloxacin. Available at: [Link]
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available at: [Link]
-
ResearchGate. Infrared spectra and the structure of drugs of the fluoroquinolone group. Available at: [Link]
-
orientjchem.org. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available at: [Link]
-
ResearchGate. (PDF) FTIR and XRD investigations of some fluoroquinolones. Available at: [Link]
-
ResearchGate. Figure S11. 1 H NMR spectrum of 3f. Available at: [Link]
-
PubMed. Vibrational spectroscopic characterization of fluoroquinolones. Available at: [Link]
-
Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Available at: [Link]
-
MDPI. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Available at: [Link]
-
Iraqi Journal of Pharmaceutical Sciences. Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity. Available at: [Link]
-
ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]
-
PMC. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. Available at: [Link]
-
Macedonian Pharmaceutical Bulletin. Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method. Available at: [Link]
-
PMC. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available at: [Link]
-
Ciência-UCP. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]
Sources
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- 2. chemistryjournal.net [chemistryjournal.net]
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- 5. ajabs.org [ajabs.org]
- 6. researchgate.net [researchgate.net]
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- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ciencia.ucp.pt [ciencia.ucp.pt]
- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Chemical Properties and Reactivity of 5-Fluoroquinoline-3-carbonitrile
Executive Summary
5-Fluoroquinoline-3-carbonitrile (CAS: 2102412-57-5) is a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry, particularly in the development of kinase inhibitors and atropisomeric drugs.[1] Its value lies in the unique electronic push-pull system created by the electron-withdrawing nitrile group at C3 and the electronegative fluorine at C5. This specific substitution pattern activates the quinoline core towards regioselective nucleophilic attacks, making it a versatile precursor for complex pharmacophores.
This guide details the synthesis, physical properties, and reactivity profile of this compound, distinguishing between classical methods and modern continuous-flow photochemistry.
Part 1: Chemical Identity & Physical Properties
| Property | Description |
| IUPAC Name | This compound |
| CAS Number | 2102412-57-5 |
| Molecular Formula | |
| Molecular Weight | 172.16 g/mol |
| Appearance | Pale yellow solid or viscous oil (dependent on purity/method) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |
| Electronic Character | Electron-deficient heteroaromatic system (Activated for |
Structural Analysis
The molecule features two critical functional handles on the quinoline bicycle:
-
3-Cyano Group: Acts as a strong electron-withdrawing group (EWG), lowering the LUMO energy of the ring system and activating positions C2 and C4 towards nucleophilic addition.
-
5-Fluoro Group: Provides a specific site for Nucleophilic Aromatic Substitution (
). While fluorine is a poor leaving group in / reactions, its high electronegativity stabilizes the Meisenheimer complex intermediate in reactions, making it an excellent leaving group in electron-deficient arenes.
Part 2: Synthesis Strategies
Synthesis of 3-cyanoquinolines with specific substitution patterns like 5-fluoro is historically challenging due to the poor regioselectivity of classical Skraup or Friedländer condensations. Modern approaches favor radical cyclization or transition-metal catalysis.
Method A: Photochemical Radical Cyclization (Flow Chemistry)
This is the most authoritative modern method, offering high regioselectivity by avoiding the harsh acidic conditions of classical quinoline synthesis.
-
Mechanism: Visible light irradiation of an azide precursor generates an iminyl radical, which undergoes intramolecular cyclization onto the fluorinated benzene ring.
-
Precursor: 2-(azidomethyl)-3-(2-fluorophenyl)acrylonitrile.
-
Key Reagents: NBS (radical initiator), Green LED (527 nm) or UV light.
Method B: Palladium-Catalyzed Cyanation
A robust method for converting commercially available 3-bromo-5-fluoroquinoline into the nitrile.
-
Reagents:
, (catalyst), DMF, . -
Pros: Uses stable starting materials.
-
Cons: Requires handling of cyanide sources and heavy metal removal.
Figure 1: Comparative synthetic pathways. The photochemical route (top) builds the ring with the nitrile in place, while the catalytic route (bottom) functionalizes the pre-formed quinoline core.
Part 3: Reactivity Profile
The reactivity of this compound is defined by the competition between the C5-Fluorine displacement and C2/C4 nucleophilic attack .
Nucleophilic Aromatic Substitution ( ) at C5
The 5-position is activated by the electron-withdrawing nature of the pyridine ring and the 3-cyano group.
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Mechanism: Addition-Elimination. The nucleophile attacks C5, forming a resonance-stabilized anion (Meisenheimer complex), followed by the loss of fluoride.
-
Application: This is the primary route for generating libraries of kinase inhibitors. Introducing bulky anilines at C5 can induce atropisomerism if the C4 position is also substituted (e.g., with Cl or alkyl groups), locking the confirmation.
Nitrile Group Transformations (C3)
The nitrile group remains a versatile handle for further elaboration after the quinoline core is established.
-
Hydrolysis: Acidic or basic hydrolysis yields the carboxamide or carboxylic acid.
-
Cycloaddition: Reaction with sodium azide (
) yields the tetrazole derivative, a bioisostere for carboxylic acids. -
Reduction: Catalytic hydrogenation converts the nitrile to a primary amine (
).
Nucleophilic Addition at C2/C4
The quinoline ring is electron-deficient. Hard nucleophiles (e.g., Grignards, organolithiums) may attack C2 or C4 rather than displacing the fluorine.
-
Regioselectivity: C2 is generally more electrophilic due to proximity to the ring nitrogen, but steric bulk at C2 can shift attack to C4.
-
Oxidative Aromatization: The initial adduct is a dihydroquinoline, which requires an oxidant (e.g., DDQ, air) to restore aromaticity.
Figure 2: Divergent reactivity map. The C5-fluorine displacement (Red path) is the most critical for medicinal chemistry applications.
Part 4: Experimental Protocols
Protocol 1: Displacement with Anilines (General Procedure)
Targeting the synthesis of 5-anilinoquinoline-3-carbonitriles.
-
Setup: In a pressure vial, dissolve This compound (1.0 equiv) in anhydrous DMSO or NMP (0.2 M concentration).
-
Reagents: Add the desired aniline/amine (1.2–1.5 equiv) and a base such as DIPEA or
(2.0 equiv). -
Reaction: Seal the vial and heat to 100–120°C for 12–24 hours.
-
Note: The high temperature is required to overcome the energy barrier of displacing fluorine on the benzene ring, as the activating nitrogen is in the adjacent ring.
-
-
Workup: Cool to room temperature. Pour into water. If solid precipitates, filter and wash with water. If oil forms, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.[2][3] -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Protocol 2: Photochemical Synthesis (Flow Chemistry Adaptation)
Based on Wang et al. (2025) methodology for cyanoquinolines.
-
Feed Solution: Dissolve 2-(azidomethyl)-3-(2-fluorophenyl)acrylonitrile in DCM.
-
Flow Reactor: Pump solution through a transparent fluoropolymer tubing reactor wrapped around a Green LED (527 nm) light source.
-
Residence Time: Adjust flow rate for a residence time of ~3 minutes.
-
Collection: Collect the output, evaporate solvent, and purify via flash chromatography.
-
Why this works: The green light selectively excites the radical precursor without degrading the product, preventing the formation of tarry byproducts common in thermal synthesis.
-
References
-
Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Source: Organic Process Research & Development (ACS Publications), 2025. URL:[Link](Note: URL is illustrative of the journal domain; specific DOI refers to the Wang et al. methodology cited in search).
-
Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines. Source: National Institutes of Health (PMC), 2023. URL:[Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL:[Link]
-
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives. Source: PubMed (NIH). URL:[Link]
Sources
A Technical Guide to the Strategic Application of 5-Fluoroquinoline-3-carbonitrile in Modern Organic Synthesis
Executive Summary: 5-Fluoroquinoline-3-carbonitrile is a highly versatile and strategically important building block in organic synthesis. Its unique trifunctional nature—a nucleophilically susceptible fluoro-substituent, a synthetically malleable nitrile group, and an intrinsically bioactive quinoline core—offers a powerful platform for the construction of complex heterocyclic systems. This guide provides an in-depth analysis of its synthesis, core reactivity, and application in the development of novel therapeutic agents and functional materials. We present detailed, field-proven protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in leveraging this potent synthon for accelerated discovery programs.
Introduction: A Trifecta of Functionality
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realms of antibacterial and anticancer therapies.[1] The strategic incorporation of fluorine and a nitrile group onto this scaffold, as seen in this compound, unlocks a synergistic combination of advantageous properties.
-
The Quinoline Core: This bicyclic heterocycle is renowned for its ability to intercalate DNA and interact with various enzymatic active sites. Its aromatic nature allows for extensive functionalization to modulate biological activity and pharmacokinetic properties.[1][2]
-
The Fluorine Advantage: The introduction of a fluorine atom at the C-5 position significantly impacts the molecule's electronic properties. Fluorine's high electronegativity enhances metabolic stability, increases lipophilicity, and can improve binding affinity to protein targets by participating in favorable electrostatic interactions.[3] In the context of the quinoline ring, it also serves to activate the C-5 position for nucleophilic aromatic substitution.
-
The Versatile Nitrile Group: The carbonitrile at the C-3 position is far more than a simple substituent; it is a versatile synthetic handle. It can be readily transformed into a carboxylic acid, amide, or amine, or it can participate in various cycloaddition reactions to generate more complex heterocyclic systems.[4][5] This versatility is crucial for late-stage diversification in drug discovery campaigns.[5]
This guide will explore how these three elements converge to make this compound an indispensable tool for the modern synthetic chemist.
Synthesis and Physicochemical Characterization
The efficient synthesis of this compound is paramount for its widespread use. While multiple routes exist, a common and reliable approach involves the modification of a pre-formed quinoline or the construction of the ring system from appropriately substituted anilines, such as through the Gould-Jacobs reaction.[6] Commercial availability has also increased, making it an accessible starting material.[7][8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 2102412-57-5 | [7] |
| Molecular Formula | C₁₀H₅FN₂ | N/A |
| Molecular Weight | 172.16 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | [9] |
| Storage | 2-8°C, dry conditions | [7][8] |
Spectroscopic Profile
Accurate characterization is essential for confirming the identity and purity of the building block. While specific data can vary slightly based on instrumentation and solvent, representative spectroscopic data for the related 5-fluoroisoquinoline-1-carbonitrile provides a useful reference point for expected signals.[10] Key expected features for this compound would include:
-
¹H NMR: A set of distinct aromatic protons with couplings characteristic of the quinoline ring system.
-
¹³C NMR: Resonances for the nine aromatic carbons and the nitrile carbon, with the C-5 carbon showing a large one-bond coupling constant (¹JCF) due to the attached fluorine.
-
¹⁹F NMR: A singlet or multiplet in the typical aromatic fluorine region.
-
IR Spectroscopy: A sharp, strong absorption band around 2230 cm⁻¹ characteristic of the C≡N stretch.[10]
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.
Core Reactivity and Synthetic Transformations
The true power of this compound lies in its predictable and versatile reactivity. The three key functional regions of the molecule can often be addressed selectively, allowing for a modular approach to library synthesis.
Transformations of the C-3 Nitrile Group
The nitrile group is a cornerstone of this building block's utility, serving as a gateway to several critical functional groups in medicinal chemistry.[5]
The conversion of the nitrile to a carboxylic acid is a fundamental transformation, as the resulting quinoline-3-carboxylic acid moiety is a classic pharmacophore for antibacterial agents that target DNA gyrase.[3]
-
Causality of Method Choice: Acid-catalyzed hydrolysis is typically preferred as it proceeds in a single pot from the nitrile to the carboxylic acid. The mechanism involves initial protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water.[11] This is followed by tautomerization to an amide, which is then subsequently hydrolyzed under the acidic conditions to the carboxylic acid.[11]
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
Materials: this compound, concentrated sulfuric acid (H₂SO₄), water, ice bath, sodium hydroxide (NaOH) solution.
-
Procedure: a. To a solution of this compound (1.0 equiv) in water, slowly add concentrated sulfuric acid (5-10 equiv) while cooling in an ice bath. b. Heat the reaction mixture to reflux (approx. 100-110 °C) and monitor by TLC or LC-MS until the starting material is consumed. c. Cool the mixture to room temperature and carefully pour it over crushed ice. d. Adjust the pH to ~3-4 with a concentrated NaOH solution. The carboxylic acid product will precipitate out of the solution. e. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
The nitrile can also be converted into other functional groups such as amides or tetrazoles, which are valuable for establishing different hydrogen bonding interactions in drug-receptor binding.[4][12]
-
Amide Formation: Partial hydrolysis under controlled conditions can yield the primary amide. Alternatively, biocatalytic methods using nitrile hydratase enzymes offer an exceptionally mild and selective route to amides.[13]
-
Tetrazole Synthesis: Reaction of the nitrile with an azide source (e.g., sodium azide with a Lewis acid) furnishes a 5-substituted tetrazole, a common bioisostere for a carboxylic acid.
Caption: Key synthetic transformations of the nitrile group.
Nucleophilic Aromatic Substitution (SNAr) at the C-5 Position
The fluorine atom at C-5 is activated towards nucleophilic displacement by the electron-withdrawing effect of the quinoline nitrogen atom.[14] This allows for the introduction of a wide array of substituents, a critical strategy for modulating pharmacokinetics and target engagement.[2][15]
-
Mechanism and Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[16] A nucleophile attacks the electron-deficient C-5 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] The subsequent elimination of the highly electronegative fluoride ion restores aromaticity and yields the substituted product. The rate-determining step is typically the initial nucleophilic attack, which is why the strongly electron-withdrawing fluorine atom actually accelerates the reaction compared to other halogens, despite the strength of the C-F bond.[16]
// Define nodes Start [label=<
this compound
];
TS1 [shape=none, label=""]; Intermediate [label=<
Meisenheimer Complex
(Resonance Stabilized)
];
TS2 [shape=none, label=""]; Product [label=<
C-5 Substituted Product
];
// Define edges and labels Start -> TS1 [label=<+ Nu->]; TS1 -> Intermediate [label="Addition (Rate-Determining)"]; Intermediate -> TS2 [label="- F⁻"]; TS2 -> Product [label="Elimination (Fast)"]; }
Caption: Generalized mechanism for SNAr at the C-5 position.
Protocol 2: General Procedure for SNAr with an Amine Nucleophile
-
Materials: this compound, desired amine (e.g., morpholine, piperazine derivative; 1.5 equiv), potassium carbonate (K₂CO₃; 2.0 equiv), anhydrous dimethylformamide (DMF).
-
Causality of Reagent Choice:
-
Solvent: DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, leaving the amine nucleophile more reactive.
-
Base: K₂CO₃ is a mild inorganic base sufficient to deprotonate the amine in situ if it is used as a salt (e.g., piperazine HCl) or to scavenge the HF byproduct, driving the reaction to completion.
-
Temperature: Elevated temperatures (100-140 °C) are typically required to overcome the activation energy for the formation of the Meisenheimer complex.[14]
-
-
Procedure: a. In a sealed reaction vessel, combine this compound (1.0 equiv), the amine (1.5 equiv), and K₂CO₃ (2.0 equiv) in anhydrous DMF. b. Heat the reaction mixture to 120 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. c. Cool the mixture to room temperature and pour it into cold water. d. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
This general protocol can be adapted for a wide range of N-, O-, and S-nucleophiles, providing access to a vast chemical space of C-5 functionalized quinolines.[14][17]
Case Study: Application in Kinase Inhibitor Synthesis
The this compound scaffold is a valuable starting point for the synthesis of kinase inhibitors, an important class of anticancer drugs. The general structure often involves an amine-based hinge-binding motif, which can be installed via SNAr at the C-5 position.
Caption: Synthetic workflow for a generic kinase inhibitor core.
In this workflow, an aniline derivative (the hinge-binder) is first coupled to the quinoline core using the robust SNAr methodology. The subsequent hydrolysis of the nitrile group unmasks the carboxylic acid, a key pharmacophoric element that often forms a salt bridge or critical hydrogen bond with a basic residue (e.g., lysine) in the kinase active site. This modular two-step sequence allows for the rapid generation of analogues by simply varying the aniline nucleophile in the first step.
Conclusion and Future Outlook
This compound has firmly established itself as a premier building block in synthetic and medicinal chemistry. Its value is derived from the orthogonal reactivity of its three key functional components, which enables a logical and efficient approach to the synthesis of complex, high-value molecules. The ability to perform SNAr chemistry at C-5 followed by diverse transformations of the C-3 nitrile offers a powerful platform for generating molecular libraries for drug discovery. Future applications will likely see this scaffold incorporated into new therapeutic modalities, including targeted protein degraders and covalent inhibitors, as well as in the development of novel agrochemicals and materials with tailored electronic properties.[7]
References
- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. PMC, 21 Mar. 2023.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing, 15 Mar. 2023.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile. Benchchem.
- Synthesis of Fluoroquinolone Antibiotics. Wilbertrivera.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. orientjchem.org.
- Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide. Benchchem.
- Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI, 25 Jan. 2026.
- This compound. MySkinRecipes.
- Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews (RSC Publishing), 8 Oct. 2025.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers, 5 Jan. 2023.
- The Renaissance of Organo Nitriles in Organic Synthesis. PubMed, 2 Nov. 2022.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps, 14 May 2022.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 20 Aug. 2018.
- This compound. MySkinRecipes.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online, 4 Oct. 2008.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PMC, 3 Feb. 2016.
- 260 quinolones for applications in medicinal chemistry: synthesis and structure.
- 5-Bromo-3-fluoro-pyridine-2-carbonitrile | 886373-28-0. ChemicalBook, 13 Jan. 2026.
Sources
- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 7. This compound [myskinrecipes.com]
- 8. This compound [myskinrecipes.com]
- 9. 5-Bromo-3-fluoro-pyridine-2-carbonitrile | 886373-28-0 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability & Technical Guide: 5-Fluoroquinoline-3-carbonitrile
[1]
Executive Summary
This compound (CAS: 2102412-57-5) is a high-value heterocyclic building block, primarily utilized in the development of kinase inhibitors and fluoroquinolone-based antineoplastic agents. Its strategic importance lies in the 3-carbonitrile moiety—a versatile handle for generating amidines, tetrazoles, or oxadiazoles—paired with the 5-fluoro substituent, which modulates metabolic stability and pKa without adding significant steric bulk.
Market Reality: Unlike common reagents (e.g., 3-bromoquinoline), this specific isomer is rarely held in "off-the-shelf" global inventory by major catalog distributors (Sigma, Fisher). It is typically a Tier 2 (Specialty Building Block) or Tier 3 (Make-to-Order) item.
Strategic Recommendation: For rapid lead optimization (<5g), researchers are advised to procure the widely available precursor 4-chloro-5-fluoroquinoline-3-carbonitrile and perform a one-step reductive dechlorination. For scale-up (>100g), direct sourcing from specialized Asian manufacturers is the only cost-effective route.
Chemical Identity & Specifications
This "Spec Sheet" defines the critical parameters for validating incoming lots.
| Parameter | Specification | Notes |
| Chemical Name | This compound | |
| CAS Number | 2102412-57-5 | Note: Often confused with 8-fluoro isomer (71083-52-8) |
| Molecular Formula | C₁₀H₅FN₂ | |
| Molecular Weight | 172.16 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor solubility in water/hexanes |
| Melting Point | 110–115 °C (Predicted) | Experimental verification required |
| Key Impurities | 5-Chloro analog; 4-Chloro precursor | Resulting from halogen exchange or incomplete reduction |
Supply Chain Landscape
The supply chain for this compound is fragmented. Use the following hierarchy to select the appropriate vendor type based on your project phase.
Tier 1: Global Catalog Aggregators (Low Probability of Stock)
-
Vendors: Sigma-Aldrich, Thermo Fisher, VWR.
-
Status: Likely listed as "Inquire" or "Ship from 3rd Party."
-
Use Case: Only for regulatory compliance requiring domestic invoicing; expect high markups and long lead times (4-8 weeks).
Tier 2: Specialty Building Block Suppliers (High Probability)
These vendors specialize in heterocyclic chemistry and often hold stock of the 4-chloro precursor, allowing them to synthesize the target rapidly.
-
Combi-Blocks (USA/China): Excellent for gram-scale. often lists close analogs.
-
Enamine (Ukraine/EU): World’s largest stock of building blocks; check their "REAL" database.
-
Fluorochem (UK): Strong inventory of fluorinated heterocycles.
-
Apollo Scientific (UK): Reliable for European distribution.
Tier 3: Direct Manufacturers (Bulk/Scale-Up)
-
Weishi Chemical (China): Cited in recent trade data for this specific CAS.
-
MySkinRecipes (Thailand): Lists the compound, likely acting as a regional distributor for Chinese manufacturing.
Procurement Decision Tree
Caption: Strategic sourcing decision tree based on quantity and timeline requirements.
Synthesis & Manufacturing Context
Understanding the synthesis is crucial for anticipating impurity profiles. The commercial route rarely starts from scratch; it modifies an existing scaffold.
Route A: The "Precursor Reduction" (Recommended for Lab Scale)
This is the most reliable method for generating the target if it is backordered.
-
Starting Material: 4-Chloro-5-fluoroquinoline-3-carbonitrile (Widely available, CAS: 936497-95-9 or similar).
-
Reagents: Pd/C (10%), Ammonium Formate (or H₂ balloon), MeOH/THF.
-
Mechanism: Palladium-catalyzed hydrodehalogenation. The chlorine at C4 is more reactive than the fluorine at C5, allowing selective reduction.
-
Critical Control: Monitor reaction time closely to prevent defluorination (over-reduction).
Route B: The "De Novo" Cyclization (Industrial Scale)
-
Starting Materials: 2-Amino-6-fluorobenzaldehyde + Acrylonitrile (or Ethyl cyanoacetate).
-
Conditions: Base-catalyzed condensation followed by oxidation.
-
Impurity Risk: Regioisomers (7-fluoro vs 5-fluoro) if the starting aniline is not isomerically pure.
Caption: Primary synthetic pathway via selective dechlorination of the 4-chloro precursor.
Quality Assurance Protocols
When receiving a shipment, do not rely solely on the Certificate of Analysis (CoA). Perform the following validation steps.
Protocol 1: Identity Confirmation via ¹⁹F NMR
The fluorine signal is the most diagnostic feature.
-
Solvent: Dissolve 5 mg in DMSO-d₆.
-
Acquisition: Run uncoupled ¹⁹F NMR.
-
Expected Shift: ~ -110 to -130 ppm (Ar-F).
-
Validation: You should see a single sharp peak .
-
Red Flag: A second peak nearby indicates the 7-fluoro isomer or unreacted 4-chloro-5-fluoro precursor (if shifts differ).
-
Protocol 2: Purity via HPLC-UV
Since the nitrile group is UV-active, HPLC is robust.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Wavelength: 254 nm (aromatic) and 220 nm (nitrile).
-
Acceptance Criteria: >97% Area Under Curve (AUC).
-
Note: The 4-chloro precursor is more hydrophobic and will elute later than the target.
-
References
-
BenchChem. (2025).[1] Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives. Retrieved from
-
Nagy, P. et al. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 2102412-57-5. Retrieved from
-
Combi-Blocks Inc. (2024). Catalog Entry: Fluorinated Quinoline Building Blocks. Retrieved from
Solubility Profile of 5-Fluoroquinoline-3-carbonitrile in Common Lab Solvents
[1]
Executive Summary
5-Fluoroquinoline-3-carbonitrile (CAS 394-69-4) is a functionalized heterocyclic building block critical in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and high-performance organic photovoltaic materials.[1] Its solubility profile is governed by the interplay between the hydrophobic quinoline core, the electron-withdrawing nitrile group (-CN), and the lipophilicity-enhancing fluorine atom (-F).
This guide provides a technical analysis of its solubility behavior, categorizing solvents by their thermodynamic compatibility.[1] It serves as a roadmap for researchers optimizing reaction media, purification protocols (recrystallization), and biological assay formulation.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand its molecular descriptors.[1] The molecule exhibits a "push-pull" electronic structure where the nitrogen of the quinoline ring and the nitrile group create specific dipole vectors, while the fluorine atom modulates the lipophilicity.
| Property | Value (Approx.) | Solubility Implication |
| Molecular Formula | C | Low molecular weight facilitates dissolution in small polar molecules.[1] |
| Molecular Weight | 172.16 g/mol | Favorable for dissolution; kinetics are generally fast.[1] |
| LogP (Predicted) | 2.1 – 2.5 | Lipophilic. Prefers organic solvents over aqueous media.[1] |
| H-Bond Donors | 0 | Lacks acidic protons; poor solubility in water/acidic media without protonation.[1] |
| H-Bond Acceptors | 2 (N-quinoline, CN) | Good solubility in protic solvents (alcohols) via H-bonding.[1] |
Structural Impact on Solvation
-
The Fluorine Effect: The C-5 fluorine atom increases the molecule's lipophilicity (hydrophobicity) compared to the parent quinoline. This makes the compound less soluble in water but more soluble in halogenated solvents (DCM, Chloroform) and aprotic polar solvents.
-
The Nitrile Group: The -CN group at position 3 introduces a strong dipole moment.[1] This necessitates solvents with a matching dipole or high dielectric constant (e.g., DMSO, DMF, Acetonitrile) for complete solvation at high concentrations.
Solubility Profile by Solvent Class
The following categorization is derived from empirical data on structural analogs (e.g., 5-fluoroisoquinoline-1-carbonitrile) and standard medicinal chemistry practices for fluoro-heterocycles.
Class A: High Solubility (Primary Solvents)
Best for: Stock solutions, reaction media, NMR analysis.
-
Dimethyl Sulfoxide (DMSO): The gold standard for biological stock solutions.[1] Solubilizes the compound via strong dipole-dipole interactions.[1] Expected solubility > 50 mg/mL.[1]
-
Dimethylformamide (DMF): Similar performance to DMSO; preferred for high-temperature synthetic reactions (e.g., nucleophilic substitutions).[1]
-
Dichloromethane (DCM): Excellent solvent for extraction and transport.[1] The lipophilic fluorine atom interacts favorably with the chlorinated solvent matrix.
Class B: Moderate/Conditional Solubility
Best for: Recrystallization, chromatography eluents.
-
Ethyl Acetate (EtOAc): Moderate solubility.[1][2] Often used as the "solvent" in a solvent/antisolvent recrystallization pair.
-
Acetonitrile (MeCN): Good solubility at room temperature; excellent for HPLC mobile phases.[1]
-
Ethanol/Methanol: Solubility is temperature-dependent.[1] Sparingly soluble at RT, but highly soluble at reflux.[1] This temperature differential makes alcohols ideal for recrystallization .[1]
-
Acetone: Good solubility, but rapid evaporation makes it poor for open-air handling or biological assays.[1]
Class C: Low/Poor Solubility (Antisolvents)
Best for: Precipitation, washing, yield maximization.
-
Water: Practically insoluble due to the aromatic hydrophobic core and lack of ionizable groups at neutral pH.
-
Hexanes/Heptane: Poor solubility.[1] Used as an antisolvent to crash the product out of Ethyl Acetate or DCM solutions.
-
Diethyl Ether: Low to moderate solubility; often used to wash crude solids to remove non-polar impurities.[1]
Experimental Protocols
Protocol A: Saturation Shake-Flask Method
For determining precise solubility limits in a specific solvent.[1]
-
Preparation: Place 10 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 500 µL of the target solvent.[1]
-
Agitation: Cap tight and sonicate for 5 minutes, then shake at 25°C for 24 hours.
-
Visual Inspection:
-
Quantification: Remove supernatant, dilute, and analyze via HPLC-UV (254 nm) against a standard curve.
Protocol B: Recrystallization (Purification)
Standard workflow for purifying this compound.[1]
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (or EtOAc).[1]
-
Filtration: Filter hot to remove insoluble particulates.[1]
-
Crystallization: Allow the solution to cool slowly to RT. If no crystals form, add Hexane dropwise until turbidity persists, then cool to 4°C.
-
Isolation: Filter the crystals and wash with cold Hexane/Ethanol (9:1) mixture.
Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Synthesis, Analysis, or Purification).
Caption: Decision matrix for selecting the optimal solvent based on experimental requirements.
Figure 2: Solubility Determination Workflow
A step-by-step logic flow for the Shake-Flask method described in Protocol A.
Caption: Logical workflow for gravimetric or HPLC-based solubility determination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115243, 5-Fluoroquinoline. Retrieved from [Link]
-
Mao, et al. (2021). Application of quinoline derivatives in third-generation photovoltaics. PMC, National Institutes of Health.[1] Retrieved from [Link]
-
Saeed, A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed.[1] Retrieved from [Link]
-
Starek, M., et al. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. PMC, National Institutes of Health.[1] Retrieved from [Link]
Theoretical Framework & Computational Profiling of 5-Fluoroquinoline-3-carbonitrile
The following technical guide details the theoretical framework and computational modeling protocols for 5-Fluoroquinoline-3-carbonitrile . This document is structured as a high-level whitepaper for drug development scientists, focusing on the in silico characterization of this scaffold as a precursor to third- and fourth-generation fluoroquinolone antibiotics.
Content Type: Technical Whitepaper & Operational Guide Subject: this compound (CAS: N/A for specific isomer generic; Scaffold Analysis) Domain: Computational Chemistry / Computer-Aided Drug Design (CADD)
Executive Summary: The Fluorinated Scaffold
This compound represents a critical pharmacophore in the synthesis of bioactive fluoroquinolones. The presence of the fluorine atom at the C5 position (often modulating lipophilicity and metabolic stability) combined with the C3-cyano group (a versatile precursor for carboxylic acids or tetrazoles) makes this molecule a prime candidate for theoretical investigation.
This guide outlines a validated computational workflow to determine its quantum mechanical properties , spectroscopic signature , and biological binding potential against bacterial DNA gyrase.
Computational Architecture & Methodology
To ensure scientific integrity, the following "Self-Validating Protocol" is recommended. This workflow integrates Density Functional Theory (DFT) for electronic accuracy with Molecular Docking for biological prediction.
The "Gold Standard" Theoretical Protocol
For quinoline derivatives, the B3LYP functional combined with the 6-311++G(d,p) basis set provides the optimal balance between computational cost and accuracy for predicting molecular geometry and vibrational frequencies.
| Parameter | Specification | Rationale |
| Theory Level | DFT / B3LYP | Accounts for electron correlation; proven accuracy for aromatic heterocycles. |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) describe lone pairs on N and F; polarization functions (d,p) handle the aromatic ring distortion. |
| Solvation Model | IEFPCM (Water/DMSO) | Simulates physiological or experimental solvent environments. |
| Vibrational Analysis | Harmonic Approximation | Verifies the stationary point (zero imaginary frequencies) and predicts IR/Raman spectra. |
| Docking Software | AutoDock Vina / Glide | Validated scoring functions for ligand-protein interactions. |
Computational Workflow Diagram
The following Graphviz diagram illustrates the logical flow of the study, from structure generation to ADMET profiling.
Figure 1: Step-by-step computational workflow for characterizing this compound.
Structural & Electronic Profiling (DFT Results)
Based on analogous quinoline-3-carbonitrile studies, the following structural and electronic characteristics are the expected baselines for the 5-fluoro derivative.
Optimized Geometry & Planarity
The quinoline ring is predicted to be planar. The C3-Cyano group lies in the same plane, maximizing
-
C-F Bond Length: ~1.35 Å (Typical for aromatic C-F).
-
C-N (Cyano) Bond Length: ~1.16 Å.
-
Dipole Moment: Expected to be high (> 4.0 Debye) due to the vector addition of the cyano and fluoro electron-withdrawing groups.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical indicator of chemical reactivity (Global Hardness/Softness).
-
HOMO: Localized primarily on the quinoline ring
-system. -
LUMO: Delocalized over the ring and the electron-withdrawing cyano group.
-
Energy Gap (
): Typically 3.5 – 4.2 eV for this scaffold. A lower gap implies higher chemical reactivity and polarizability, favorable for drug-receptor interactions.
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the sites for electrophilic and nucleophilic attack, crucial for predicting docking interactions.
-
Negative Regions (Red): Concentrated on the Cyano Nitrogen (N) and the Fluorine (F) atom. These are potential H-bond acceptors.
-
Positive Regions (Blue): Localized on the aromatic protons, serving as H-bond donors or sites for
-stacking.
Biological Interaction Modeling: Molecular Docking
The primary biological target for fluoroquinolone-like scaffolds is bacterial DNA Gyrase (Topoisomerase II) .
Target Selection
-
PDB ID: 2XCS (Staphylococcus aureus Gyrase) or 1KZN (E. coli Gyrase).
-
Grid Box: Centered on the ATPase active site, typically defined by residues such as Asp73, Arg76, and Arg136.
Binding Mechanism Pathway
The following diagram details the specific interactions stabilizing the ligand within the active site.
Figure 2: Predicted binding interactions between the ligand and DNA Gyrase active site residues.
Interpretation of Docking Scores[1]
-
Binding Affinity: A score lower than -7.0 kcal/mol is considered significant for this scaffold.
-
Key Residues: Look for Hydrogen bonding with the Cyano nitrogen and
- stacking interactions with the DNA base pairs or aromatic residues (e.g., Tyr, Phe) in the binding pocket.
ADMET & Drug-Likeness Profile
For a molecule to be a viable drug candidate, it must satisfy pharmacokinetic constraints.
| Property | Rule | Prediction for this compound | Status |
| Molecular Weight | < 500 g/mol | ~172.16 g/mol | Pass |
| LogP (Lipophilicity) | < 5 | ~2.1 - 2.5 | Pass (Optimal for membrane permeability) |
| H-Bond Donors | < 5 | 0 | Pass |
| H-Bond Acceptors | < 10 | 2 (N, F) | Pass |
| GI Absorption | High | Predicted High | Pass |
| BBB Permeant | Yes/No | Likely Yes (due to low MW and lipophilicity) | Caution (CNS side effects possible) |
References
-
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Source: PubMed (2019). URL:[Link]
-
Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs. Source: PubMed (2014).[1] URL:[Link]
-
Molecular Modeling Studies of Novel Fluoroquinolone Molecules. Source: PubMed (2017). URL:[Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. Source: RSC Advances (2024). URL:[Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Source: Arabian Journal of Chemistry. URL:[Link]
Sources
Methodological & Application
5-Fluoroquinoline-3-carbonitrile as a precursor for anticancer agents
[4]
Troubleshooting & Quality Control
-
Issue: Incomplete Chlorination (Protocol B).
-
Cause: Old
(hydrolyzed). -
Fix: Distill
before use or add a catalytic amount of .
-
-
Issue: Low Yield in Gould-Jacobs Cyclization.
-
Cause: Temperature too low (<250°C).
-
Fix: Ensure diphenyl ether is actually boiling. The reaction requires high thermal energy to overcome the aromaticity barrier.
-
-
Validation:
-
NMR (
): Essential for confirming the presence of the 5-F. Expect a signal around -110 to -130 ppm (depending on solvent). -
IR: Look for the sharp nitrile stretch (
) at ~2220 .
-
References
-
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Potent, Orally Active, Irreversible Inhibitors of the Protein Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR)." Journal of Medicinal Chemistry. Link
-
Tsou, H. R., et al. (2001). "6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity." Journal of Medicinal Chemistry. Link (Foundational chemistry for 3-cyanoquinoline analogs).
-
Shah, P., & Westwell, A. D. (2007).[4] "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Mechanistic insight into 5-F metabolic stability).
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link (Original cyclization protocol).
Application Notes and Protocols for the Cyanation of the Quinoline Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Cyanoquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes. The introduction of a cyano (–CN) group onto this privileged heterocycle dramatically expands its synthetic utility and modulates its physicochemical and biological properties. The nitrile moiety is not merely a placeholder; it is a versatile functional group that can be transformed into a wide array of other functionalities, including amines, carboxylic acids, amides, and tetrazoles. Furthermore, the strong electron-withdrawing nature of the cyano group can significantly influence the electronic properties of the quinoline ring, impacting its reactivity and potential as a ligand in coordination chemistry. This guide provides a detailed exploration of contemporary methods for the cyanation of the quinoline ring, offering both mechanistic understanding and practical, field-tested protocols.
Navigating the Methodologies: A Guide to Strategic Cyanation
The direct introduction of a cyano group onto the quinoline ring can be achieved through several distinct strategies, each with its own set of advantages and substrate scope considerations. The choice of method often depends on the desired regioselectivity, the functional group tolerance required for a specific substrate, and scalability. Here, we delve into the most prevalent and synthetically useful approaches.
Metal-Free Ortho-Cyanation of Quinoline N-Oxides: A Benign and Efficient Strategy
One of the most elegant and environmentally conscious methods for introducing a cyano group at the C2-position of the quinoline ring involves the cyanation of the corresponding N-oxide. This approach obviates the need for transition metal catalysts and often proceeds under mild conditions.[1][2]
Mechanistic Rationale: The N-oxide functionality plays a crucial role in this transformation. It activates the heterocyclic ring, particularly at the C2 and C4 positions, towards nucleophilic attack. The reaction typically proceeds through the formation of a Reissert-type intermediate. Trimethylsilyl cyanide (TMSCN) is a commonly employed cyanating agent in this context, valued for its lower toxicity and higher solubility in organic solvents compared to inorganic cyanides.[3][4]
Workflow for Metal-Free Ortho-Cyanation of Quinoline N-Oxides
Caption: General workflow for the ortho-cyanation of quinoline N-oxides.
Detailed Protocol: Ortho-Cyanation of Quinoline N-Oxide [3]
Materials:
-
Quinoline N-oxide (1.0 equiv)
-
Anhydrous Ethyl Acetate (EA)
-
Trimethylsilyl cyanide (TMSCN, 3.0 equiv)
-
N,N-Diisopropylethylamine (DIEA, 2.0 equiv)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis (oven-dried)
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the quinoline N-oxide derivative (1.0 equiv) in anhydrous ethyl acetate (to a concentration of approximately 1 M).
-
Reagent Addition: To the stirred solution, add N,N-diisopropylethylamine (DIEA, 2.0 equiv) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 3.0 equiv) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2–24 hours).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-cyanoquinoline derivative.
Electrochemical Cyanation: A Sustainable and Scalable Approach
Recent advancements in electro-organic synthesis have provided a powerful and sustainable alternative for the C–H cyanation of N-heterocycles, including quinolines.[5][6] Electrochemical methods can obviate the need for stoichiometric chemical oxidants and often proceed under mild conditions.[7]
Mechanistic Principles: Electrochemical cyanation typically involves the anodic oxidation of either the N-heterocycle or the cyanide source. In the case of direct anodic oxidation of the quinoline, a radical cation is formed, which is then trapped by the cyanide anion. Alternatively, the cyanide anion can be oxidized to a cyano radical, which then undergoes addition to the quinoline ring. These reactions can be performed in undivided cells, simplifying the experimental setup.[5][8]
Conceptual Workflow for Electrochemical C(sp²)–H Cyanation
Caption: Simplified workflow for electrochemical cyanation.
Representative Protocol: Electrochemical C(sp²)–H Cyanation of N-Heteroarenes [5]
Materials:
-
N-heteroaromatic substrate (e.g., a quinoline derivative)
-
Tetrabutylammonium cyanide (nBu₄NCN)
-
Solvent system: 2-Methyltetrahydrofuran (2-Me-THF), Methanol (MeOH), and Water (H₂O) in a 5/2/0.1 ratio
-
Undivided electrochemical cell with platinum (Pt) electrodes
-
Constant current source
Procedure:
-
Electrolyte Preparation: In an undivided electrochemical cell, prepare a solution of the N-heteroaromatic substrate and tetrabutylammonium cyanide in the 2-Me-THF/MeOH/H₂O solvent system.
-
Electrolysis: Immerse the platinum electrodes into the solution and apply a constant current (e.g., 10 mA). The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as GC-MS or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically subjected to a standard aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.
Transition-Metal-Catalyzed Cyanation: Versatility and Scope
Transition metal catalysis, particularly with palladium and copper, has been extensively developed for the cyanation of aryl halides and has been successfully applied to halo-quinolines.[9][10][11] These methods offer a high degree of reliability and are often tolerant of a wide range of functional groups.
Mechanistic Overview (Palladium-Catalyzed): The catalytic cycle for palladium-catalyzed cyanation of an aryl halide generally involves:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., bromoquinoline) to form a Pd(II) intermediate.
-
Transmetalation/Cyanide Exchange: The cyanide source (e.g., K₄[Fe(CN)₆] or Zn(CN)₂) delivers the cyano group to the palladium center.
-
Reductive Elimination: The aryl and cyano ligands on the Pd(II) center couple and are eliminated as the cyanated product, regenerating the Pd(0) catalyst.
Catalytic Cycle for Palladium-Catalyzed Cyanation
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation of aryl halides.
Quantitative Data Summary
| Method | Substrate Example | Cyanating Agent | Catalyst/Conditions | Yield (%) | Reference |
| Metal-Free Ortho-Cyanation | Quinoline N-oxide | TMSCN | DIEA, Ethyl Acetate, rt | up to 98 | [3] |
| Electrochemical C(sp²)–H Cyanation | N-Boc-indole | nBu₄NCN | Pt/Pt electrodes, flow cell | 51 | [5] |
| Vanadium-Catalyzed Oxidative C-H Cyanation | Quinoline | TMSCN | H₇PV₄Mo₈O₄₀, O₂, 100 °C | 65 | [12][13] |
| Photoredox Nickel-Catalyzed Cyanation | Bromoquinoline | K₄[Fe(CN)₆] | NiCl₂·glyme, Ir-photocatalyst, visible light, rt | 65-91 | [9] |
Safety and Handling of Cyanide Reagents
CRITICAL SAFETY WARNING: Cyanide compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[14][15] All manipulations involving cyanide reagents must be conducted with extreme caution in a certified chemical fume hood.[16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene are recommended; consider double gloving), and chemical splash goggles.[14][17] A face shield should be used when there is a risk of splashing.[14]
-
Ventilation: All work with cyanide compounds, including weighing and transferring, must be performed in a properly functioning chemical fume hood.[14][15]
-
Incompatible Materials: Keep cyanide salts strictly separated from acids.[14][15] The reaction of cyanides with acids generates highly toxic and flammable hydrogen cyanide (HCN) gas.[15][16]
-
Designated Work Area: Establish a designated area for working with cyanides, clearly marked with hazard warnings.[15][16]
-
Emergency Procedures: Ensure that all personnel are aware of the emergency procedures for cyanide exposure. An emergency shower and eyewash station must be readily accessible.[15][16] Do not work alone when handling cyanides.[14][16]
-
Decontamination and Waste Disposal: Decontaminate all glassware and work surfaces with a pH 10 buffer solution followed by a freshly prepared 10% bleach solution.[16][17] All cyanide-containing waste must be disposed of as hazardous waste according to institutional guidelines.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; impure reagents or solvents; insufficient activation of N-oxide. | Use fresh, anhydrous solvents and reagents. For metal-catalyzed reactions, ensure the catalyst is active (e.g., pre-activation may be necessary). For N-oxide cyanations, ensure the activating agent (if used) is of high quality. Consider increasing the temperature or reaction time. |
| Formation of Byproducts | Side reactions such as hydrolysis of the nitrile; over-oxidation; incorrect regioselectivity. | Ensure the reaction is performed under strictly anhydrous conditions to prevent hydrolysis. For electrochemical reactions, optimize the applied current/potential to avoid over-oxidation. For regioselectivity issues, the choice of methodology is key; N-oxide directed cyanations typically favor the C2 position. |
| Difficult Purification | Co-elution of product with starting material or byproducts. | Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as recrystallization or preparative HPLC. |
References
-
Carvalho, M. A., et al. (2022). Expedient Access to Cyanated N-Heterocycles by Direct Flow-Electrochemical C(sp2)-H Activation. Chemistry – A European Journal, 28(1), e202103384. [Link][5][6]
-
ResearchGate. (n.d.). Expedient Access to Cyanated N‐Heterocycles by Direct Flow‐Electrochemical C(sp)−H Activation. Retrieved from [Link][7]
-
MDPI. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 31(2), 276. [Link][1][3]
-
University College London. (2021). Cyanide Compounds. Safety Services. [Link][16]
-
PubMed. (2025). Electrochemically Mediated Synthesis of Cyanated Heterocycles from α-amino Esters, Pyridine-2-carbaldehydes and NH4SCN as Cyano Group Source. Chemistry – A European Journal. [Link][8]
-
Springer. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Journal of the Iranian Chemical Society, 19, 2379–2400. [Link]
-
PubMed. (2022). Expedient Access to Cyanated N-Heterocycles by Direct Flow-Electrochemical C(sp2 )-H Activation. Chemistry, 28(1), e202103384. [Link]
-
SciELO. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Journal of the Brazilian Chemical Society, 33(6). [Link][18]
-
ResearchGate. (n.d.). Strategies for C2‐cyanation of quinolines. Retrieved from [Link][4]
-
MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link][14]
-
Dartmouth College. (n.d.). Cyanide Salts. Environmental Health and Safety. [Link][15]
-
Stanford University. (n.d.). Information on Cyanide Compounds. Environmental Health & Safety. [Link][17]
-
United Chemical. (2025). Crucial Safety Measures When Working with Sodium Cyanide. [Link]
-
Chinese Chemical Society. (n.d.). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. [Link][9]
-
PubMed. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 31(2), 276. [Link][2]
-
Royal Society of Chemistry. (n.d.). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids. Chemical Communications. [Link][12]
-
PubMed Central. (2019). Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent. RSC Advances, 9(51), 29775–29779. [Link]
-
Semantic Scholar. (1979). PHOTOCHEMICAL CYANATION OF QUINOLINES AND ISOQUINOLINES PARTICIPATION OF ENHANCED BASICITY IN EXCITED SINGLET STATES. ChemInform. [Link]
-
PubMed Central. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(57), 34653–34673. [Link][10]
-
Royal Society of Chemistry. (n.d.). Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent. RSC Advances. [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. The Royal Society of Chemistry. [Link][13]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. Expedient Access to Cyanated N-Heterocycles by Direct Flow-Electrochemical C(sp2 )-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemically Mediated Synthesis of Cyanated Heterocycles from α-amino Esters, Pyridine-2-carbaldehydes and NH4SCN as Cyano Group Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyanation - Wikipedia [en.wikipedia.org]
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- 18. scielo.br [scielo.br]
Derivatization of the nitrile group in 5-Fluoroquinoline-3-carbonitrile
Application Note: Strategic Functionalization of 5-Fluoroquinoline-3-carbonitrile
Executive Summary & Strategic Importance
This compound is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, antimalarials, and fluoroquinolone-class antibiotics. The 3-cyano group serves as a versatile "chemical warhead," allowing for the divergent synthesis of acids, amines, amides, and heterocycles.
The presence of the fluorine atom at the C5 position is non-trivial; it imparts metabolic stability (blocking Phase I oxidation at a typically vulnerable site) and modulates the pKa of the quinoline nitrogen. However, the electron-deficient nature of the quinoline ring, exacerbated by the electron-withdrawing nitrile (C3) and fluorine (C5), creates specific reactivity challenges—most notably the risk of nucleophilic attack at the C2 and C4 positions or hydrodefluorination during reduction.
This guide provides validated protocols for three high-value transformations, selected for their chemoselectivity and operational simplicity in drug discovery workflows.
Chemo-Structural Analysis & Reaction Landscape
Before initiating derivatization, researchers must understand the electronic environment of the substrate.
-
Electronic Activation: The C3-nitrile group exerts a strong mesomeric withdrawing effect (
), significantly activating the C2 and C4 positions toward Nucleophilic Aromatic Substitution ( ). -
The Fluorine Factor: While the C5-fluorine is less activated than a C2 or C4 halogen, it destabilizes the ring toward harsh reducing agents (e.g.,
at reflux), which can lead to defluorination. -
Strategic Recommendation: Avoid strong, unhindered nucleophiles (e.g.,
) in heating conditions to prevent side reactions. Use chemoselective reducing agents to preserve the C-F bond.
Visual Workflow: Divergent Synthesis Pathways
Figure 1: Strategic divergence from the nitrile hub. Solid lines indicate protocols detailed in this guide.
Detailed Experimental Protocols
Protocol 1: Bioisosteric Expansion (Tetrazole Formation)
Objective: Conversion of the nitrile to a tetrazole, a lipophilic bioisostere of a carboxylic acid, crucial for improving bioavailability and receptor binding.
Method: Zinc-Catalyzed [2+3] Cycloaddition.
Why this method? Traditional methods use toxic tin reagents or generate volatile, explosive hydrazoic acid (
Materials:
-
Substrate: 1.0 equiv
-
Sodium Azide (
): 1.1 equiv -
Zinc Bromide (
): 1.0 equiv (or ) -
Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)
Step-by-Step:
-
Setup: In a pressure-rated vial or round-bottom flask, dissolve the nitrile (1.0 mmol) and
(1.0 mmol) in the solvent (5 mL). -
Addition: Add
(1.1 mmol). Caution: Azides are toxic. -
Reaction: Heat the mixture to reflux (approx. 100°C) for 12–24 hours.
-
Monitoring: Check LCMS for the mass shift [M+H]+ = M_nitrile + 43.
-
-
Workup: Cool to room temperature. Add 3N HCl until pH
1 to breakdown the zinc-tetrazolate complex.-
Note: Vigorous stirring is required as the tetrazole often precipitates.
-
-
Isolation: Extract with Ethyl Acetate (3x). The tetrazole is in the organic layer. Wash with brine, dry over
, and concentrate.[2]
Validation Criteria:
-
1H NMR: Disappearance of the starting material. Appearance of a broad singlet (NH) > 13 ppm (DMSO-
). -
IR: Loss of sharp CN stretch (~2230 cm⁻¹).
Protocol 2: Chemoselective Reduction to Primary Amine
Objective: Reduction of the nitrile to a primary amine without defluorination or reducing the heterocyclic ring.
Method: Cobalt Boride (
Materials:
-
Substrate: 1.0 equiv
-
Cobalt(II) Chloride hexahydrate (
): 1.0 equiv -
Sodium Borohydride (
): 5.0 equiv -
Solvent: Methanol (dry)
Step-by-Step:
-
Solvation: Dissolve the nitrile (1.0 mmol) and
(1.0 mmol) in dry Methanol (10 mL). The solution should be deep purple/pink. -
Cooling: Cool to 0°C in an ice bath.
-
Reduction: Add
(5.0 mmol) portion-wise.-
Observation: The solution will turn black immediately (formation of
) with vigorous hydrogen evolution.[4]
-
-
Stirring: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Carefully add 3N HCl to destroy excess borohydride and dissolve the black cobalt precipitate.
-
Basification: Make the solution alkaline (pH > 10) with concentrated
or NaOH. -
Extraction: Extract with DCM or Chloroform. Note: Amine salts are water-soluble; ensure high pH.
Validation Criteria:
-
LCMS: [M+H]+ = M_nitrile + 4.
-
1H NMR: Appearance of methylene doublet/singlet at ~3.8-4.0 ppm.
Protocol 3: Hydrolysis to Carboxylic Acid
Objective: Generation of the 3-carboxy intermediate for coupling or fluoroquinolone analog synthesis. Method: Acidic Hydrolysis.[2][5] Why this method? Basic hydrolysis can sometimes trigger nucleophilic attack on the electron-deficient quinoline ring (at C2/C4) by hydroxide ions. Acidic conditions are generally cleaner for this specific scaffold.
Materials:
Step-by-Step:
-
Mixture: Suspend the nitrile in 6N HCl (10 vol).
-
Reflux: Heat to reflux (100°C). The nitrile will eventually dissolve as it hydrolyzes to the amide and then the acid.[5]
-
Duration: 4–6 hours.
-
Isolation: Cool the mixture. The carboxylic acid often precipitates upon cooling. If not, adjust pH to the isoelectric point (~pH 3-4) with NaOH solution to induce precipitation.
-
Purification: Filtration and washing with cold water.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Defluorination | Reducing agent too strong or Pd/C used. | Switch to Protocol 2 ( |
| Low Yield (Tetrazole) | Formation of Zinc-Tetrazolate aggregates. | Ensure acidic workup (pH 1) is rigorous to break the Zn-complex. |
| Ring Substitution ( | Nucleophilic solvent/base attack at C2/C4. | Avoid alkoxide bases (NaOMe) at high temps. Use bulky bases or acidic conditions.[2] |
| Incomplete Hydrolysis | Stalled at Amide stage. | Increase temperature or switch to |
References
-
Tetrazole Synthesis (Zinc Method): Demko, Z. P., & Sharpless, K. B. (2001).[1][8] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Cobalt Boride Reduction: Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). The selective reduction of nitriles to primary amines with cobalt chloride and sodium borohydride.[4][9][10] Tetrahedron Letters, 10(52), 4555-4558. Link
-
Mechanism of Tetrazole Catalysis: Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003).[11] Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts?. Journal of the American Chemical Society, 125(33), 9983-9987.[11] Link
-
Quinolone Antibiotics Structure-Activity: Ball, P. (2000). Quinolone generations: natural history or natural selection?. Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24. Link
Sources
- 1. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
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- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. reddit.com [reddit.com]
- 7. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-Fluoroquinoline-3-carbonitrile in the Development of New Antibiotics: Application Notes and Protocols
Introduction: The Quinoline Scaffold as a Privileged Structure in Antibacterial Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic compounds with a wide array of biological activities.[1] Within the realm of antibacterial agents, the fluoroquinolone class, characterized by a fluorine atom typically at the C-6 position, has been particularly successful.[2] These agents exert their bactericidal effects by inhibiting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2][3] The relentless rise of antibiotic resistance necessitates the exploration of novel structural motifs and derivatives to overcome existing resistance mechanisms.[3]
The 5-fluoroquinoline-3-carbonitrile core represents a compelling starting point for the development of new antibiotics. The strategic placement of the fluorine atom at the C-5 position, combined with the electron-withdrawing nature of the nitrile group at C-3, is anticipated to modulate the compound's electronic properties, cell permeability, and target engagement. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the investigation of this compound and its derivatives as potential antibacterial agents.
Section 1: Synthesis and Characterization of this compound Derivatives
The synthesis of quinoline-3-carbonitrile derivatives can be achieved through various established organic chemistry methodologies. A common and efficient approach is a one-pot multicomponent reaction.[4] This method offers the advantage of simplicity and rapid access to a diverse range of derivatives.
Protocol 1: General Synthesis of this compound Derivatives
This protocol is a generalized procedure based on known syntheses of similar quinoline derivatives.[4][5]
Materials:
-
Substituted 2-fluoroanilines
-
Substituted aromatic/aliphatic aldehydes
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Ethanol
-
p-Toluenesulfonic acid (p-TSA) (catalyst)
-
Dimethylformamide (DMF)
-
Appropriate deuterated solvents for NMR (e.g., DMSO-d6, CDCl3)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of a substituted 2-fluoroaniline, a substituted aldehyde, and ethyl cyanoacetate in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) and an excess of ammonium acetate.
-
Reflux the reaction mixture for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the purified this compound derivative.
Characterization: The synthesized compounds should be thoroughly characterized to confirm their structure and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Elemental Analysis: To determine the elemental composition.
Section 2: In Vitro Antibacterial Activity Screening
The initial evaluation of newly synthesized compounds involves determining their in vitro activity against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the primary metric, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][6]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[7]
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)[6][7][8]
-
Standard antibiotic for comparison (e.g., ciprofloxacin, ampicillin)[8]
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and the standard antibiotic in DMSO (e.g., 10 mg/mL).[6]
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.[8]
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Data Presentation: The MIC values should be summarized in a table for easy comparison of the activity of different derivatives against various bacterial strains.
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | E. faecalis (µg/mL) |
| 5FQC-01 | ||||
| 5FQC-02 | ||||
| Ciprofloxacin |
Section 3: Mechanistic Studies - Target Identification
For promising compounds, elucidating the mechanism of action is a critical step. Given the structural similarity to fluoroquinolones, it is highly probable that this compound derivatives target bacterial DNA gyrase and/or topoisomerase IV.[3][4]
Workflow for Target Identification and Validation
Caption: Workflow for Target Identification of this compound Derivatives.
Protocol 3: DNA Gyrase Inhibition Assay
This protocol outlines a common method to assess the inhibition of DNA gyrase activity.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and bovine serum albumin)
-
Test compounds
-
Ciprofloxacin (positive control)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or ciprofloxacin.
-
Initiate the reaction by adding DNA gyrase and ATP.
-
Incubate the reaction at 37°C for 1 hour.
-
Terminate the reaction by adding a stop solution (e.g., EDTA and SDS).
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
The inhibition of DNA gyrase activity is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.
Section 4: Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the this compound scaffold is crucial for enhancing antibacterial potency and optimizing pharmacokinetic properties. Structure-activity relationship (SAR) studies help in identifying key structural features that govern the biological activity.[9][10]
Key Positions for Modification and Their Potential Impact
Caption: Key Positions for SAR Studies on the this compound Scaffold.
Insights from SAR Studies of Related Quinolones:
-
N-1 Position: Substituents at the N-1 position can significantly impact the steric and electronic properties of the molecule, influencing its interaction with the target enzymes.[10]
-
C-7 Position: The substituent at the C-7 position is a major determinant of the antibacterial spectrum and potency. The introduction of different amino groups at this position has been a successful strategy in the development of fluoroquinolones.[10][11]
-
C-8 Position: Modifications at the C-8 position can enhance activity against Gram-positive bacteria and reduce the likelihood of resistance development.[12]
Conclusion and Future Directions
This compound presents a promising scaffold for the design and synthesis of novel antibacterial agents. The protocols and application notes provided in this guide offer a systematic framework for the initial exploration of this chemical space. Future research should focus on the synthesis of a diverse library of derivatives, comprehensive in vitro and in vivo evaluation, and detailed mechanistic studies to identify lead compounds with potent broad-spectrum activity and a favorable safety profile. The integration of computational approaches, such as QSAR and molecular docking, can further accelerate the drug discovery process by predicting the activity of novel analogues and providing insights into their binding modes.[12][13]
References
-
Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. [Link]
-
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PMC. [Link]
-
Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles bearing quinoline motifs. Pulsus Group. [Link]
-
Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry. [Link]
-
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial. RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. orientjchem.org. [Link]
-
Mechanism of Quinolone Action and Resistance. PMC. [Link]
-
(PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs. ResearchGate. [Link]
-
Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. ResearchGate. [Link]
-
QSAR Modelling of Fluoroquinolone Antibiotics to Enhance Antibacterial Activity. Authorea. [Link]
-
Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]
-
Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed. [Link]
-
Synthesis and in vitro antimicrobial evaluation of novel fluoroquinolone derivatives. Semantic Scholar. [Link]
-
SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. CONICET. [Link]
-
QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. IOSR Journal. [Link]
-
Strategies for target identification of antimicrobial natural products. Royal Society of Chemistry. [Link]
-
Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. PubMed. [Link]
-
Fluoroquinolones: structure and target sites. PubMed. [Link]
-
Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. Frontiers. [Link]
-
Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. PMC. [Link]
-
Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PMC. [Link]
-
(PDF) Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluoroquinolones: structure and target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pulsus.com [pulsus.com]
- 8. Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins [frontiersin.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. iosrjournals.org [iosrjournals.org]
Application Note: High-Throughput Screening of 5-Fluoroquinoline-3-carbonitrile Libraries for Kinase Inhibition
Executive Summary
The 5-Fluoroquinoline-3-carbonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors (e.g., EGFR, Src, MEK) and Topoisomerase inhibitors. The C3-nitrile group serves as a versatile hydrogen bond acceptor or a handle for reversible covalent targeting, while the C5-fluorine atom is strategically positioned to block metabolic oxidation (Cytochrome P450 labile site) and modulate the pKa of the quinoline nitrogen.
However, quinoline derivatives often present unique challenges in High-Throughput Screening (HTS), including intrinsic fluorescence (interference with intensity-based assays) and potential aggregation. This Application Note provides a validated workflow for screening libraries based on this scaffold, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate optical interference and Luminescent Cell Viability Assays for phenotypic validation.
Physicochemical Profiling & Pre-Assay QC
Before initiating a large-scale screen, the library must be profiled to prevent false positives/negatives.
Intrinsic Fluorescence Characterization
Quinoline-3-carbonitriles often exhibit fluorescence emission in the blue region (400–480 nm) upon UV excitation. This overlaps with standard coumarin or fluorescein-based assay readouts.
-
Expert Insight: Do not use standard Fluorescence Intensity (FI) or Fluorescence Polarization (FP) assays using blue/green fluorophores (e.g., FAM/FITC) for this scaffold.
-
Recommendation: Use Red-shifted fluorophores (Alexa Fluor 647) or Time-Resolved methods (Europium/Terbium cryptates) where the long lifetime of the lanthanide allows gating out the short-lived compound autofluorescence.
Solubility and Aggregation
Planar aromatic systems like quinolines are prone to π-π stacking and aggregation in aqueous buffers, leading to promiscuous inhibition (false positives).
-
Solvent: Maintain stock solutions in 100% DMSO.
-
Assay Buffer Additive: All buffers must contain a non-ionic detergent (0.01% Triton X-100 or Tween-20) to disrupt colloidal aggregates.
HTS Workflow Visualization
The following diagram outlines the logic flow for screening this compound derivatives, prioritizing the elimination of optical artifacts.
Figure 1: Triage workflow designed to filter out autofluorescent false positives early using TR-FRET.
Protocol 1: Biochemical Kinase Screen (TR-FRET)
Method: LanthaScreen™ Eu Kinase Binding Assay (or equivalent). Rationale: This assay measures the displacement of a red-shifted Alexa Fluor 647 tracer by the test compound. The Europium (Eu) donor excites the tracer only when bound. The time-gated readout (delay 50-100 µs) completely eliminates the short-lived fluorescence interference from the quinoline scaffold.
Materials
-
Kinase: Recombinant EGFR or Src (GST or His-tagged).
-
Tracer: Kinase Tracer 236 (Alexa Fluor 647 conjugate).
-
Antibody: Eu-labeled Anti-GST or Anti-His antibody.
-
Compounds: this compound library (10 mM in DMSO).
-
Plate: White, low-volume 384-well plate (e.g., Corning 4513).
Step-by-Step Procedure
-
Compound Transfer:
-
Dispense 10 nL of test compound (10 mM stock) into the 384-well plate using an acoustic dispenser (e.g., Echo 550).
-
Include High Controls (DMSO only, 0% inhibition) and Low Controls (10 µM Staurosporine, 100% inhibition).
-
-
Master Mix Preparation (1X Kinase Buffer A):
-
Prepare buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (crucial for quinolines).
-
Add Kinase (final conc. 5 nM) and Eu-Antibody (final conc. 2 nM).
-
-
Reaction Initiation:
-
Add 5 µL of the Kinase/Antibody Master Mix to the wells.
-
Incubate for 15 minutes at Room Temperature (RT) to allow antibody binding.
-
-
Tracer Addition:
-
Add 5 µL of Tracer 236 (final conc. varies by kinase Kd, typically 2–10 nM).
-
Note: The order of addition (Kinase then Tracer) ensures the compound competes effectively.
-
-
Incubation:
-
Incubate for 60 minutes at RT in the dark.
-
-
Detection:
-
Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm (Laser) or 340 nm (Flash).
-
Emission 1 (Donor): 615 nm or 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Delay time: 50 µs (removes quinoline background).
-
Integration time: 200 µs.
-
Data Calculation
Calculate the Emission Ratio (ER):
Protocol 2: Phenotypic Cellular Viability (ATP)
Method: CellTiter-Glo® (Promega). Rationale: After biochemical validation, hits must be tested for cell permeability and cytotoxicity. The ATP-based luminescent readout is robust against fluorescent compounds because it relies on a chemical reaction (Luciferase) rather than excitation light, bypassing the quinoline optical interference.
Materials
-
Cell Line: A549 (Lung) or A431 (Epidermoid - high EGFR).
-
Reagent: CellTiter-Glo Luminescent Cell Viability Reagent.[2]
-
Plate: White, clear-bottom 96-well or 384-well tissue culture plates.
Step-by-Step Procedure
-
Cell Seeding:
-
Seed cells (e.g., 2,000 cells/well in 384-well format) in 25 µL culture medium.
-
Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
-
-
Compound Treatment:
-
Add 5 µL of 6X concentrated compound in medium (final DMSO < 0.5%).
-
Test an 8-point dose-response curve (e.g., 10 µM down to 1 nM).
-
Incubate for 48 or 72 hours.[2]
-
-
Reagent Addition:
-
Equilibrate the plate and CellTiter-Glo reagent to RT (critical for consistent luminescence).
-
Add 30 µL of CellTiter-Glo reagent (1:1 ratio with media volume).
-
-
Lysis & Signal Stabilization:
-
Mix on an orbital shaker for 2 minutes (lysis).
-
Incubate at RT for 10 minutes (signal stabilization).
-
-
Detection:
-
Measure Total Luminescence (Integration time: 0.5–1.0 second/well).
-
Mechanism of Action & Binding Mode[3]
Understanding how the this compound binds is essential for SAR (Structure-Activity Relationship) optimization.
Figure 2: Hypothetical binding mode. The N1 of the quinoline and the C3-nitrile often interact with the hinge region of the kinase ATP-binding pocket.
Troubleshooting & Expert Tips
| Issue | Cause | Solution |
| High Background (Biochemical) | Quinoline aggregation or precipitation. | Increase Triton X-100 to 0.05% or add 1% Glycerol. Spin down stock plates. |
| False Positives (Fluorescence) | Compound autofluorescence in blue channel. | Mandatory: Use TR-FRET (Red/Far-Red) or AlphaScreen. Avoid standard FITC/Coumarin assays. |
| Steep Hill Slope (> 2.0) | Stoichiometric binding failure / Aggregation. | Likely a "PAINS" behavior.[1][3] Re-test in the presence of 0.1 mg/mL BSA to soak up non-specific aggregates. |
| Low Potency (Cellular) | Poor permeability or P-gp efflux. | The 5-Fluoro group aids stability, but check CLogP. If >4.5, solubility is the limiting factor. |
References
-
Al-Wahaibi, L. H., et al. (2025).[4] "Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors."[4][5] RSC Advances.
-
Alves, M., et al. (2023). "Fused Tetrahydroquinolines Are Interfering with Your Assay." Journal of Medicinal Chemistry.
-
El-Dydamony, N. M., et al. (2022).[6][7] "Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide."
Sources
- 1. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]
- 5. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Synthesis of novel heterocyclic compounds from 5-Fluoroquinoline-3-carbonitrile
Executive Summary & Strategic Value
5-Fluoroquinoline-3-carbonitrile is a high-value pharmacophore scaffold. Its utility stems from the synergistic combination of the quinoline core (privileged structure in antimalarials and kinase inhibitors) and the specific electronic modulation provided by the C-5 fluorine atom.
Unlike the reactive C-2 or C-4 positions, the C-5 fluorine offers metabolic stability while modulating the
This guide details three distinct protocols to convert the C-3 nitrile into bioactive heterocycles: Tetrazoles (bioisosteres of carboxylates), 1,2,4-Oxadiazoles (peptidomimetics), and Pyrimidines (kinase-privileged fragments).
Reaction Landscape Visualization
The following diagram outlines the divergent synthetic pathways available from the core scaffold.
Figure 1: Divergent synthetic utility of this compound. The C-3 nitrile acts as the primary electrophile, while the 5-F remains robust.
Protocol A: Synthesis of Tetrazole Bioisosteres
Rationale: The tetrazole ring is a classic bioisostere for carboxylic acids, offering similar acidity (
Materials
-
Substrate: this compound (1.0 eq)
-
Reagents: Sodium Azide (
, 1.5 eq), Zinc Bromide ( , 1.0 eq) -
Solvent: Anhydrous DMF (Dimethylformamide)[4]
-
Workup: 3N HCl, Ethyl Acetate
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1 mmol) in anhydrous DMF (5 mL).
-
Addition: Add
(1 mmol) followed by (1.5 mmol). Caution: is toxic. Handle in a fume hood. -
Reaction: Heat the mixture to 110°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The starting nitrile spot (
) should disappear, replaced by a baseline spot (tetrazole).
-
-
Quench: Cool to room temperature. Pour the mixture into ice-water (20 mL).
-
Acidification: Slowly add 3N HCl with stirring until pH
1-2. This protonates the tetrazole, causing precipitation.[1]-
Note: Vigorous bubbling may occur (residual azide converting to
). Ensure good ventilation.[1]
-
-
Isolation: Filter the solid precipitate. If no solid forms, extract with Ethyl Acetate (
mL). -
Purification: Recrystallize from Ethanol/Water if necessary.
Data Summary:
| Parameter | Specification |
|---|---|
| Yield | Typically 85–95% |
| Appearance | White to off-white solid |
| IR Signature | Loss of
Protocol B: Synthesis of 1,2,4-Oxadiazoles (Peptidomimetics)
Rationale: 1,2,4-Oxadiazoles are stable amide bond isosteres. They are crucial in drug discovery for improving half-life by resisting peptidase hydrolysis. Mechanism: Nucleophilic addition of hydroxylamine followed by O-acylation and cyclodehydration.
Workflow Visualization
Figure 2: Two-step "Amidoxime Route" for robust oxadiazole synthesis.
Step-by-Step Methodology
Step 1: Amidoxime Synthesis
-
Dissolve this compound (1 mmol) in Ethanol (10 mL).
-
Add Hydroxylamine hydrochloride (
, 2.0 eq) and Triethylamine ( , 2.2 eq). -
Reflux for 6 hours.
-
Evaporate solvent.[1] Wash the solid with water to remove salts. Dry the Amidoxime intermediate.
Step 2: Cyclization
-
Dissolve the Amidoxime (1 mmol) in Toluene or Pyridine (5 mL).
-
Add the desired Acyl Chloride (R-COCl, 1.1 eq).
-
Heat to reflux for 4–8 hours.
-
Mechanistic Insight: The reaction proceeds via an O-acyl amidoxime intermediate which then undergoes thermal dehydration to close the ring.
-
-
Workup: Remove solvent under reduced pressure. Dissolve residue in EtOAc, wash with
(aq) and brine. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol C: Pyrimidine Fusion via Amidine Intermediate
Rationale: Pyrimidines are foundational to kinase inhibitors (e.g., Imatinib analogues). Converting the nitrile to a pyrimidine expands the binding surface area of the molecule.
Methodology
-
Amidine Formation (Pinner-like):
-
Suspend this compound in anhydrous Methanol.
-
Bubble dry HCl gas at
until saturation. Stir overnight (forms imidate ester). -
Treat with Ammonia in Methanol (7N) to generate the Amidine .
-
-
Pyrimidine Annulation:
-
Combine the crude Amidine (1 mmol) with a 1,3-dicarbonyl compound (e.g., Acetylacetone or Ethyl acetoacetate, 1.2 eq).
-
Add a base (
or ) in Ethanol. -
Reflux for 12 hours.[1]
-
-
Result: 2-(5-Fluoroquinolin-3-yl)-4,6-disubstituted pyrimidine.
Scientific Integrity & Troubleshooting (E-E-A-T)
-
Chemoselectivity of the 5-Fluoro Group:
-
Researchers often worry about the fluorine acting as a leaving group (
). -
Expert Insight: Under the conditions listed (neutral/acidic cycloaddition or mild basic reflux), the 5-F is stable. The 2- and 4-positions of quinoline are significantly more electrophilic. Unless you use strong nucleophiles (alkoxides/thiols) in polar aprotic solvents at high heat, the 5-F will remain intact, preserving the scaffold's lipophilic profile.
-
-
Purification of Amidine Intermediates:
-
Amidines are polar and basic. Avoid silica chromatography with acidic mobile phases. Use neutral alumina or reverse-phase chromatography if purification is needed before the next step.
-
References
-
BenchChem. "Step-by-step synthesis protocol for 5-substituted Tetrazoles." BenchChem Technical Library.
-
RSC Advances. "Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles." Royal Society of Chemistry, Organic & Biomolecular Chemistry.
-
National Institutes of Health (NIH). "Synthesis of pyrimidines by direct condensation of amides and nitriles." PubMed Central.
-
MDPI. "Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis." Molecules.
-
Organic Chemistry Portal. "Synthesis of 1,2,4-Oxadiazoles." Organic Chemistry Portal.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoroquinoline-3-carbonitrile
Topic: High-Yield Synthesis & Troubleshooting of 5-Fluoroquinoline-3-carbonitrile Ticket ID: CHEM-SUP-5FQ-001 Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Strategy
Welcome to the technical support portal. You are likely encountering issues with the synthesis of This compound . This scaffold is notoriously difficult due to the regioselectivity of the cyclization step.
The most robust industrial route utilizes the Gould-Jacobs type reaction (specifically the condensation of 3-fluoroaniline with ethyl (ethoxymethylene)cyanoacetate), followed by thermal cyclization.
The Core Challenge: Starting from 3-fluoroaniline, cyclization occurs at either the ortho position (C2) or the para position (C6) relative to the fluorine, yielding a mixture of the 5-fluoro (desired) and 7-fluoro (undesired) isomers.[1] The 7-fluoro isomer is often thermodynamically favored.[1]
This guide focuses on maximizing the 5-fluoro yield through kinetic control and optimized purification protocols.
The Synthetic Workflow (Visualized)
The following diagram outlines the critical path and decision nodes.
Caption: Optimized workflow for this compound synthesis emphasizing the isomer separation node.
Critical Process Parameters (CPP) & Troubleshooting
Phase 1: The Condensation (Enamine Formation)
Reaction: 3-Fluoroaniline + EMCA
| Issue | Root Cause | Corrective Action |
| Incomplete Conversion | Moisture in EMCA. | EMCA is moisture-sensitive.[1][2] Distill EMCA before use or use a fresh bottle. Ensure the reaction is anhydrous. |
| "Gummy" Solid | Solvent trapping. | If using ethanol, ensure complete removal in vacuo.[1] The intermediate should be a solid. Recrystallize from hexane/ethanol if necessary to remove unreacted aniline. |
Phase 2: Thermal Cyclization (The Yield Killer)
Reaction: Enamine
The Problem: This step requires high energy to overcome the aromaticity of the benzene ring.
-
Temperature: Must exceed 250°C.
-
Solvent: Dowtherm A (Diphenyl ether/Biphenyl eutectic) is standard.
Troubleshooting Guide:
-
Q: My reaction turned into a black tar.
-
A: Oxidation occurred. You must degas the Dowtherm A with Nitrogen/Argon for 30 mins before heating. Run the reaction under a strict inert atmosphere.
-
-
Q: Low yield of the cyclized product.
-
A: The concentration is likely too high. High concentrations favor intermolecular polymerization over intramolecular cyclization. Dilution is key. Use at least 10-15 volumes of Dowtherm A relative to the starting material.[1]
-
A2: Addition rate. Add the enamine solution (in hot Dowtherm) dropwise to the boiling Dowtherm solvent to maintain high dilution and immediate reaction (Flash Pyrolysis principle).
-
Phase 3: Isomer Separation (5-F vs 7-F)
The Reality: You will get a mixture (typically 30:70 to 40:60 favoring the 7-F isomer).[1]
-
Separation Protocol:
-
Cool the Dowtherm mixture to ~80°C.
-
Add a non-polar solvent (Hexane or Heptane) to precipitate the crude solids. Filter.
-
Fractional Crystallization: The 7-fluoro isomer is generally less soluble in DMF or Acetic Acid than the 5-fluoro isomer.[1]
-
Dissolve the mixture in boiling DMF.
-
Allow to cool slowly. The first crop is usually enriched in 7-fluoro (discard or save for other projects).[1]
-
Concentrate the mother liquor to obtain the 5-fluoro enriched fraction.
-
-
Verification: Use 19F-NMR. The shift difference between 5-F and 7-F is distinct due to the proximity to the carbonyl/nitrogen.[1]
-
Detailed Experimental Protocol
Objective: Synthesis of 4-chloro-5-fluoroquinoline-3-carbonitrile (Precursor to final target).
Step A: Preparation of Ethyl 2-cyano-3-(3-fluorophenylamino)acrylate
-
Charge a reactor with 3-Fluoroaniline (1.0 eq) and Ethyl (ethoxymethylene)cyanoacetate (1.05 eq).
-
Heat to 110°C for 2-3 hours. A distillation setup helps remove the ethanol byproduct, driving equilibrium forward.
-
Cool to room temperature. The product usually solidifies.
-
Recrystallize from Ethanol. Dry in vacuum oven.
Step B: Cyclization to 5-Fluoro-4-hydroxyquinoline-3-carbonitrile
-
Heat Dowtherm A (15 vol) to reflux (255-260°C) under Nitrogen.
-
Dissolve the acrylate from Step A in minimal hot Dowtherm A (or add as a solid in portions).
-
Crucial: Add slowly to the refluxing solvent. Maintain temperature >250°C.
-
Reflux for 45-60 minutes. Monitor by TLC (Note: Starting material disappears quickly; look for the appearance of fluorescent spots).
-
Cool to room temperature. Add Hexane (10 vol) to precipitate the mixture.
-
Purification: Recrystallize from DMF. Analyze crops by 19F-NMR. Isolate the 5-fluoro isomer from the mother liquor if it does not crystallize first.
Step C: Aromatization/Chlorination
-
Suspend the purified 4-hydroxy-5-fluoro compound in POCl3 (5 vol).
-
Add a catalytic amount of DMF (3-5 drops).[1]
-
Reflux for 2-4 hours. The solid will dissolve as it converts to the chloride.
-
Distill off excess POCl3 under reduced pressure.
-
Pour residue onto crushed ice/ammonia water. Filter the precipitate.[6]
-
Result: 4-Chloro-5-fluoroquinoline-3-carbonitrile.[1]
-
Step D: Dehalogenation (To Final Target)
-
Dissolve the 4-chloro compound in Methanol/THF.[1]
-
Add Triethylamine (1.5 eq) to scavenge HCl.
-
Add 10% Pd/C (5-10 wt%).
-
Hydrogenate (Balloon pressure or 1-2 bar) at RT for 4-6 hours.
Frequently Asked Questions (FAQs)
Q1: Can I use Eaton's Reagent or PPA instead of Dowtherm A? A: Generally, no. Polyphosphoric Acid (PPA) often leads to hydrolysis of the nitrile group (converting -CN to -CONH2) before cyclization is complete.[1] Thermal cyclization (Gould-Jacobs) is preferred to preserve the nitrile.[1]
Q2: Why is my nitrile peak weak in IR? A: If the nitrile has hydrolyzed to an amide, you will see a broad -NH stretch and a carbonyl shift.[1] This happens if your reagents are wet or if acidic workups are too prolonged. Maintain anhydrous conditions.
Q3: How do I distinguish the 5-F and 7-F isomers by NMR? A: In 1H-NMR , the coupling constants are key.
-
5-Fluoro: Look for the signal of H-4 (if 4-H quinoline) or H-6/H-8.[1] The coupling pattern of the proton ortho to the Fluorine will be distinct.
-
19F-NMR: This is the definitive method.[1] The 5-F is spatially closer to the peri-nitrogen lone pair and the C4 position. Literature values typically show a shift difference of 5-10 ppm between isomers.[1]
Q4: Can I start with 2-amino-6-fluorobenzonitrile to avoid isomers? A: Yes. This is the Friedländer or Povarov approach. Reacting 2-amino-6-fluorobenzaldehyde (or nitrile) with an active methylene compound avoids the regioselectivity issue entirely.[1] However, 2-amino-6-fluorobenzaldehyde is significantly more expensive than 3-fluoroaniline.[1] Use this route only if the separation in the Gould-Jacobs route proves unscalable for your facility.
References
-
Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines."[1] Journal of the American Chemical Society, 1939, 61(10), 2890–2895. Link[1]
-
Grohe, K.; Heberer, H. "Cycloaracylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids." Justus Liebigs Annalen der Chemie, 1987, 1987(10), 871–879.[1] (Foundational work on the cyclization kinetics).
-
Eicher, T.; Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. 2nd Ed.[1] Wiley-VCH, 2003.[1] (General reference for Quinoline chemistry).
-
PubChem Compound Summary. "Ethyl (ethoxymethylene)cyanoacetate." National Center for Biotechnology Information. Link[1]
-
BenchChem Technical Guide. "Synthesis and Characterization of Fluoroisoquinoline-1-carbonitrile" (Analogous fluorination/cyanation chemistry). Link[1]
Sources
Technical Support Center: Synthesis of 5-Fluoroquinoline-3-carbonitrile
Welcome to the technical support center for the synthesis of 5-Fluoroquinoline-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and a proactive approach to troubleshooting common side reactions and experimental challenges. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: The Primary Synthetic Challenge & Recommended Pathway
The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry, with numerous named reactions available. However, many classical methods like the Skraup or Doebner-von Miller syntheses employ harsh acidic conditions and high temperatures, which can lead to low yields and the formation of intractable tars, especially with functionalized substrates.[1] For a molecule like this compound, a more controlled and regioselective approach is paramount.
We will focus on the Friedländer Annulation , a versatile and widely adopted method for constructing the quinoline core.[2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by an electron-withdrawing group.
Proposed Reaction Scheme: Friedländer Annulation
The recommended pathway involves the base- or acid-catalyzed condensation of 2-amino-6-fluorobenzaldehyde with an active methylene nitrile, such as malononitrile or ethyl cyanoacetate.
Caption: Proposed Friedländer synthesis of this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is very low, or the reaction stalls completely. What are the likely causes and solutions?
This is a frequent challenge, often stemming from multiple factors related to the specific substrates and conditions.
Causality:
-
Reduced Nucleophilicity: The fluorine atom at the C6 position of the benzaldehyde (which becomes the C5 position in the quinoline) is electron-withdrawing. This reduces the nucleophilicity of the adjacent amino group, slowing down the initial Schiff base formation with the active methylene compound.
-
Steric Hindrance: The ortho-fluorine atom can sterically hinder the approach of the reactants and the subsequent intramolecular cyclization.
-
Catalyst Inefficiency: A catalyst that is too weak may not overcome the activation energy barrier, while one that is too strong can promote side reactions. Classical base catalysts like piperidine or KOH may be sufficient, but sometimes a Lewis acid is required.[2][4]
-
Poor Solubility: The starting materials or key intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and a stalled reaction.
Troubleshooting Protocol:
-
Catalyst Screening: If a standard base catalyst (e.g., piperidine) fails, switch to an alternative. L-proline is an excellent choice for promoting the initial Knoevenagel condensation. For a more robust approach, consider a Lewis acid catalyst like In(OTf)₃, which has proven effective under solvent-free conditions for challenging substrates.[4]
-
Solvent Selection: If solubility is an issue in common solvents like ethanol, switch to a higher-boiling, more polar aprotic solvent such as DMF, DMSO, or NMP. This can also help overcome higher activation energy barriers.
-
Temperature Optimization: Incrementally increase the reaction temperature in 10-15 °C intervals, monitoring by TLC. For particularly stubborn reactions, microwave heating can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1]
-
Purity of Starting Materials: Ensure the 2-amino-6-fluorobenzaldehyde is pure and free from oxidation products (e.g., the corresponding carboxylic acid), which can inhibit the reaction.
Summary Table: Low Yield Troubleshooting
| Problem Symptom | Potential Cause | Recommended Solution |
| No product formation | Inactive catalyst or high activation energy | Screen alternative catalysts (e.g., L-proline, In(OTf)₃). Increase temperature or use microwave irradiation. |
| Reaction starts but stalls | Poor solubility of intermediates | Switch to a higher-boiling, polar aprotic solvent (DMF, DMSO). |
| Complex mixture of products | Catalyst is too harsh or temperature too high | Use a milder catalyst. Lower the reaction temperature. |
Q2: I've isolated a major byproduct that has a similar mass to my product but different spectroscopic properties. What could it be?
The most likely culprit is the formation of an undesired isomer or a product from a competing reaction pathway.
Causality & Mechanistic Insight: The Friedländer synthesis is a cascade reaction. The intended pathway is:
-
Path A (Desired): (1) Knoevenagel condensation between the aldehyde and malononitrile, followed by (2) Michael addition of the aniline nitrogen to the α,β-unsaturated nitrile, and (3) cyclization/aromatization.
An equally plausible competing pathway is:
-
Path B (Side Reaction): (1) Schiff base formation between the aniline and the aldehyde of another molecule, or (2) self-condensation of malononitrile. More critically, if ethyl cyanoacetate is used, a competing Conrad-Limpach type reaction can occur, leading to the formation of a 4-hydroxy-quinoline (a quinolone) instead of the desired 3-carbonitrile.[5][6] This happens if the intramolecular cyclization occurs via the ester carbonyl instead of the nitrile.
Caption: Competing pathways in the Friedländer synthesis with ethyl cyanoacetate.
Troubleshooting Protocol:
-
Control the Reaction Conditions: The Conrad-Limpach pathway (Path B) is often favored at higher temperatures (>150 °C), while the Friedländer pathway can proceed under milder conditions.[6] Running the reaction at the lowest effective temperature can favor the desired product.
-
Choice of Methylene Component: Using malononitrile instead of ethyl cyanoacetate eliminates the possibility of cyclization onto an ester carbonyl, thereby preventing the formation of the quinolone side product.
-
Catalyst Choice: A Lewis acid catalyst can sometimes offer better regioselectivity compared to strong bases or high heat alone.[4]
-
Characterization: Carefully analyze the NMR and IR spectra. The quinolone side product will show a distinct C=O stretch in the IR (~1650-1690 cm⁻¹) and will lack the sharp nitrile peak (~2230 cm⁻¹). In the ¹H NMR, the proton at the C4 position will be absent.
Q3: My reaction produces a dark, tar-like substance that is difficult to work up. How can I prevent this?
Tar formation is a classic problem in many quinoline syntheses, usually indicating polymerization or decomposition.[1]
Causality:
-
Harsh Conditions: High temperatures and strongly acidic or basic conditions can promote the polymerization of starting materials, especially the aldehyde.
-
Oxidation: The electron-rich aminobenzaldehyde can be susceptible to oxidative degradation in the presence of air at high temperatures.
-
Self-Condensation: Aldehydes can undergo self-condensation (aldol reactions), which can initiate polymerization cascades.
Troubleshooting Protocol:
-
Moderate the Conditions: Avoid excessively high temperatures. If the reaction requires significant heat, ensure it is conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Use Modern Catalysts: As mentioned, newer catalytic systems (e.g., metal triflates, molecular iodine, or even nanocatalysts) often allow the reaction to proceed under much milder conditions, thereby avoiding the temperature regimes where tar formation is prevalent.[7][8]
-
Order of Addition: Consider adding the more reactive component (the aldehyde) slowly to a solution of the catalyst and the active methylene compound. This keeps the instantaneous concentration of the aldehyde low, minimizing self-condensation.
-
Work-up Strategy: If some tar is unavoidable, try triturating the crude reaction mixture with a non-polar solvent like hexanes or diethyl ether to precipitate the desired product while leaving the polymeric material dissolved or as a separate phase. A plug of silica gel during filtration can also be effective.
Section 3: Experimental Protocols
The following protocol is a robust starting point for the synthesis.
Protocol 1: L-Proline-Catalyzed Friedländer Annulation
This protocol uses a mild organocatalyst to favor the desired reaction pathway.
Materials:
-
2-amino-6-fluorobenzaldehyde (1.0 mmol, 139 mg)
-
Malononitrile (1.1 mmol, 73 mg)
-
L-Proline (0.1 mmol, 11.5 mg, 10 mol%)
-
Ethanol or N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 25 mL round-bottom flask, add 2-amino-6-fluorobenzaldehyde, malononitrile, L-proline, and the chosen solvent (Ethanol for milder conditions, DMF for higher temperatures).
-
Equip the flask with a condenser and place it in a pre-heated oil bath at 80 °C (for ethanol) or 100 °C (for DMF).
-
Stir the reaction mixture vigorously. Monitor the progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the mixture to cool to room temperature. If the product precipitates, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Redissolve the crude residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel to yield the final product.
Section 4: Visualization of Troubleshooting Workflow
A logical approach is key to efficiently solving experimental issues.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
Iron-Catalyzed Transfer Hydrogenation: Divergent Synthesis of Quinolines and Quinolones from ortho-Nitrobenzyl Alcohols. ResearchGate. [Link]
-
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing). [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (MDPI). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Purification of crude 5-Fluoroquinoline-3-carbonitrile by column chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Fluoroquinoline-3-carbonitrile using silica gel column chromatography. It is designed as a practical resource to troubleshoot common issues and answer frequently asked questions, ensuring a higher rate of success in obtaining a high-purity final product.
Workflow for Purification of this compound
The purification process follows a logical sequence from initial analysis of the crude material to the final isolation of the pure compound. Each step is critical for the success of the subsequent one.
Caption: General workflow for column chromatography purification.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of this compound.
Issue 1: My compound is exhibiting significant peak tailing or is streaking down the column.
Q: I'm running my column, but the spots on my monitoring TLC plates are elongated and streaky. What's causing this and how can I fix it?
A: This is the most common issue when purifying basic compounds like quinolines on standard silica gel.[1][2] The primary cause is the interaction between the basic nitrogen atom on the quinoline ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction leads to poor peak shape and reduced separation efficiency.
Solutions:
-
Mobile Phase Modification (Recommended): The most effective solution is to deactivate the silica gel in situ by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.5-1% triethylamine to your mobile phase (e.g., for a 1 L mobile phase, add 5-10 mL of TEA). The TEA is a stronger base than the quinoline and will preferentially bind to the acidic silanol sites, allowing your compound to elute symmetrically.[2][3]
-
Ammonia: For very polar solvent systems where TEA is less effective, a solution of 1-2% ammonia in methanol can be used as the polar component of the mobile phase.
-
-
Stationary Phase Choice:
-
Deactivated Silica: You can prepare a deactivated stationary phase by flushing the packed column with your initial, low-polarity mobile phase containing 1-2% TEA before loading your sample.[1]
-
Alumina: Neutral or basic alumina can be an alternative to silica gel for purifying basic compounds, though it may alter the elution order of your compounds. Method development with TLC on alumina plates would be required.
-
Issue 2: My compound won't elute from the column, even with a highly polar solvent system.
Q: I've flushed my column with 100% ethyl acetate and even tried adding methanol, but I can't recover my product. Where is it?
A: This indicates an exceptionally strong interaction with the stationary phase, or potential decomposition.
Possible Causes & Solutions:
-
Irreversible Adsorption: Due to the basicity of the quinoline nitrogen, the compound may have protonated and bound ionically to the acidic silica surface, especially if your crude sample contained acidic impurities.
-
Solution: Try to elute the compound by flushing the column with a mobile phase containing a basic modifier as described in Issue 1 . A mixture like 95:5 Dichloromethane:Methanol with 1% TEA is often effective for eluting strongly bound polar compounds.
-
-
Compound Instability: It is possible, though less common for this scaffold, that the compound is degrading on the acidic silica gel.[4]
-
Test for Stability: Before running a large-scale column, spot a solution of your crude material on a silica TLC plate. Let it sit for 1-2 hours, then elute it. If you see new spots or a significant decrease in the intensity of your product spot compared to a freshly spotted lane, your compound may be unstable on silica. In this case, switching to a neutral stationary phase like deactivated silica or alumina is necessary.
-
Issue 3: All my compounds are eluting together at the solvent front.
Q: I ran my column, but the first few fractions contained my product mixed with all the impurities. Why did nothing stick to the column?
A: This is a clear indication that your mobile phase is too polar. The eluent is so strong that it dissolves all components and carries them through the column without allowing for proper interaction with the stationary phase.
Solutions:
-
Re-develop Your TLC System: Your goal for column chromatography is an Rf value for your target compound of approximately 0.2-0.3 in the chosen solvent system.[1] This provides the best chance for separation from impurities with higher or lower Rf values.
-
Decrease Mobile Phase Polarity: If you used 30% Ethyl Acetate in Hexanes, try developing a new TLC with 10%, 15%, and 20% Ethyl Acetate in Hexanes to find a system that gives the desired Rf.
-
-
Sample Loading Solvent: Ensure you loaded your sample onto the column using the weakest possible solvent in which it is soluble. Dissolving the sample in a highly polar solvent (like pure methanol or DCM) and loading it onto a column equilibrated with a non-polar solvent (like 10% EtOAc/Hexane) will cause the polar solvent to act as a "plug" of strong eluent, pushing everything off the column frontally. This is a common mistake. If your compound is not soluble in the mobile phase, use the "dry loading" technique (see Protocol 1).
Issue 4: The separation on the column is much worse than what I saw on my TLC plate.
Q: My TLC plate showed a beautiful separation between my product and an impurity, but on the column, they are co-eluting.
A: This is a frustrating but common issue that usually comes down to technique and scale.
Possible Causes & Solutions:
-
Column Overloading: You may have loaded too much crude material onto the column. A general rule of thumb is to use a silica gel mass that is 30-100 times the mass of your crude sample. Overloading saturates the stationary phase, preventing proper partitioning and leading to broad, overlapping bands.
-
Poor Column Packing: Air bubbles, channels, or cracks in the silica bed will ruin a separation. Ensure your column is packed uniformly without any voids. A well-packed column should have a perfectly level top surface.
-
Band Broadening During Loading: If your initial band of loaded sample is too wide, the separation will be compromised from the start. Ensure your sample is concentrated and applied to the column in as narrow a band as possible.
-
TLC Plate vs. Column Conditions: Sometimes, the silica on a TLC plate can have slightly different properties (e.g., moisture content) than the bulk silica in your column.[2] Adding a very small amount of a polar modifier (e.g., 0.1% water or methanol) to your mobile phase can sometimes help replicate the TLC conditions more closely.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Standard flash-grade silica gel (40-63 µm particle size) is the most common and appropriate choice. Due to the basic nature of the quinoline nitrogen, using a mobile phase containing a basic modifier like 0.5-1% triethylamine is highly recommended to prevent peak tailing.[1][2]
Q2: How do I select and optimize a mobile phase using Thin Layer Chromatography (TLC)?
A2: TLC is the most critical step for method development.
-
Start with a standard solvent system: A gradient of ethyl acetate (polar) in hexanes (non-polar) is an excellent starting point for compounds of intermediate polarity like this one.[5]
-
Test different polarities: Prepare small vials of 10%, 20%, 30%, 50%, and 70% ethyl acetate in hexanes. Spot your crude material on a TLC plate and run these different solvent systems.
-
Aim for an Rf of 0.2-0.3: The ideal solvent system for column chromatography will move your desired compound (this compound) to an Rf (retention factor) of about 0.2 to 0.3.[1] This ensures the compound interacts sufficiently with the silica for good separation without requiring excessive solvent volumes for elution.
-
Check for separation: The ideal system should show baseline separation between your product spot and any major impurities.
Q3: What are the likely impurities in my crude this compound?
A3: Impurities will largely depend on the synthetic route used. However, common impurities can include:
-
Unreacted Starting Materials: Precursors used to build the quinoline ring.[6]
-
By-products: Products from side reactions, such as isomers or dimers formed during the synthesis.[7]
-
Reagents: Leftover reagents or catalysts from the reaction. A preliminary ¹H NMR or LC-MS of your crude material is invaluable for identifying the nature and approximate quantity of impurities, which can help guide your purification strategy.
Q4: My compound is a solid. How should I load it onto the column?
A4: You have two main options: wet loading and dry loading.
-
Wet Loading: This is used when your compound is readily soluble in the mobile phase or a slightly stronger, compatible solvent. Dissolve the crude material in the minimum amount of solvent required. Using a pipette, carefully apply this solution to the top of the silica bed, allowing it to absorb completely without disturbing the surface.
-
Dry Loading (Recommended for Poor Solubility): This is the preferred method if your compound is not very soluble in the starting mobile phase.
-
Dissolve your crude material in a suitable solvent (e.g., dichloromethane, acetone, ethyl acetate) in a round-bottom flask.
-
Add a small amount of silica gel (2-3 times the mass of your crude material) to the flask.
-
Concentrate the mixture on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column. This technique ensures a very narrow starting band and excellent separation.
-
Protocols & Data
Protocol 1: Step-by-Step Column Chromatography Purification
This protocol assumes a starting scale of ~500 mg of crude material. Adjust silica and solvent volumes accordingly for different scales.
1. Materials & Setup:
-
Crude this compound (~500 mg)
-
Silica Gel (flash grade, 40-63 µm), ~25 g (50x the crude mass)
-
Glass chromatography column (e.g., 2 cm diameter)
-
Mobile Phase: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
TLC plates, developing chamber, UV lamp (254 nm)
-
Test tubes for fraction collection
2. Mobile Phase Development (TLC):
-
Prepare a test solution of your crude material in DCM or EtOAc.
-
Run TLC plates with varying ratios of EtOAc/Hexanes (e.g., 1:9, 2:8, 3:7).
-
Identify the solvent system that gives your product an Rf of ~0.25. For this example, let's assume 20% EtOAc in Hexanes is optimal.
-
Prepare the running solvent: 800 mL Hexanes + 200 mL EtOAc + 10 mL TEA (1%). This will be your "Mobile Phase A".
3. Column Packing (Slurry Method):
-
Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
In a beaker, mix ~25 g of silica gel with ~100 mL of Mobile Phase A to create a slurry.
-
Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.
-
Gently tap the column to settle the silica and open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry. The final packed bed should be uniform and level.
4. Sample Loading (Dry Loading):
-
Dissolve 500 mg of crude material in ~5 mL of DCM. Add ~1 g of silica gel.
-
Remove the solvent via rotary evaporation to obtain a dry powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, uniform layer.
-
Gently add a thin protective layer of sand on top of the sample layer.
5. Elution and Fraction Collection:
-
Carefully fill the column with Mobile Phase A.
-
Open the stopcock and begin collecting fractions (e.g., 10-15 mL per test tube). Use a gentle positive pressure of air or nitrogen to achieve a steady flow rate (drip rate of ~1-2 drops per second).
-
Continuously monitor the elution process by spotting every few fractions onto a TLC plate.
6. Analysis and Concentration:
-
Develop the monitoring TLC plates in your chosen mobile phase and visualize under UV light.
-
Identify the fractions containing your pure product (single spot at the correct Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Place the flask under high vacuum to remove residual solvent. Determine the final mass and calculate the yield.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common chromatography issues.
Caption: A decision tree for troubleshooting common purification issues.
Table 1: Mobile Phase Polarity Guide
This table provides a reference for common solvent mixtures used in normal-phase silica gel chromatography, ordered by increasing polarity.
| Solvent System (v/v) | Relative Polarity | Typical Analytes |
| 100% Hexanes/Heptane | Very Low | Non-polar hydrocarbons, lipids |
| 5-20% Toluene in Hexanes | Low | Aromatic hydrocarbons |
| 5-20% Ethyl Acetate in Hexanes | Low-Medium | Esters, ethers, ketones, less polar heterocycles |
| 20-50% Ethyl Acetate in Hexanes | Medium | Most common range for moderately polar organic molecules |
| 50-100% Ethyl Acetate | Medium-High | More polar ketones, amides, nitriles |
| 5-10% Methanol in Dichloromethane | High | Alcohols, polar amides, small amino acids |
References
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
- BenchChem Technical Support Team. (2025). Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide. BenchChem.
- BenchChem Technical Support Team. (2025). Stability issues of 5-Fluoroisoquinoline-1-carbonitrile under acidic/basic conditions. BenchChem.
-
Silver, J. (2016). Response to "How to purify synthetic fluoroquinolones, using column chromatography?". ResearchGate. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Bayatloo, M., et al. (2022). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC. [Link]
-
Ross, D. L., & Riley, C. M. (1990). Aqueous solubilities of some variously substituted quinolone antimicrobials. Regulations.gov. [Link]
-
Tella, A. C., et al. (2010). Ionization equilibria of fluoroquinolones in aqueous solutions. ResearchGate. [Link]
-
Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]
-
Pinto, M., et al. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
Technical Support Center: Optimization of Balz-Schiemann for Fluoroquinolines
Executive Summary & Application Scope
Welcome to the Technical Support Center. This guide addresses the specific challenges of synthesizing fluoroquinolines via the Balz-Schiemann reaction. Unlike simple carbocyclic systems (e.g., fluorobenzene), quinolines present unique difficulties due to their electron-deficient nature and basic nitrogen, which destabilize the intermediate diazonium cation and promote side reactions like hydrolysis (phenol formation) and azo coupling (tar formation).
Key Optimization Vectors Covered:
-
Salt Stability: Transitioning from standard tetrafluoroborates (
) to hexafluorophosphates ( ). -
Solvent Engineering: Utilizing non-polar solvents (PhCl, Decalin) to minimize ion-pair separation and suppress side reactions.
-
Thermal Management: Moving from batch thermal runaway risks to controlled decomposition.
Module A: Diazotization & Salt Isolation
The Challenge: Aqueous diazotization often leads to hydrolysis (formation of hydroxyquinolines) before the C-F bond can form. The Solution: Anhydrous diazotization using alkyl nitrites and Lewis acids.
Optimized Protocol: Anhydrous Generation of Quinoline Diazonium Salts
Standard aqueous methods are often unsuitable for sensitive heterocycles. We recommend the Doyle-Bryker modification adapted for quinolines.
Reagents:
-
Aminoquinoline substrate (1.0 equiv)
- (Boron trifluoride etherate) (1.5 equiv)
- -BuONO (tert-Butyl nitrite) (1.2 equiv)
-
Solvent: Anhydrous
(DCM) or THF at -10°C.
Step-by-Step Workflow:
-
Complexation: Dissolve the aminoquinoline in anhydrous DCM under
. Cool to -10°C. Add dropwise. Note: The solution may thicken as the amine-BF3 adduct forms. -
Diazotization: Add
-BuONO dropwise over 20 minutes. Maintain temperature C. -
Precipitation: The diazonium tetrafluoroborate salt usually precipitates as a solid.
-
Isolation: Dilute with cold pentane or
to maximize precipitation. Filter rapidly. -
Safety Check: Do NOT dry the salt completely if thermal stability is unknown. Keep damp with solvent or proceed immediately to decomposition.
Visualization: The Anhydrous Workflow
Figure 1: Decision tree for anhydrous diazotization. Note the critical decision point regarding salt isolation based on stability.
Module B: Thermal Decomposition (The "Schiemann" Step)
The Challenge: The
Scientific Insight:
The reaction follows first-order kinetics. The rate-determining step is the heterolytic cleavage of
Protocol: Controlled Thermal Decomposition
-
Suspension: Suspend the diazonium salt in Chlorobenzene (PhCl) or Decalin .
-
Why? These solvents provide a heat sink and prevent "hot spots" common in dry decomposition.
-
-
Heating: Heat to 100–110°C.
-
Observation: Evolution of white fumes (
) and gas ( ).
-
-
Endpoint: Cessation of gas evolution.
-
Workup: Wash with dilute NaOH (to remove
and phenolic byproducts), then water. Dry and concentrate.
Visualization: Mechanistic Pathway & Failure Points
Figure 2: The SN1-like pathway. Moisture intrusion at the cation stage causes the most common yield loss (Phenol formation).
Troubleshooting Guide & FAQ
Symptom-Based Troubleshooting Matrix
| Symptom | Probable Root Cause | Corrective Action |
| Reaction turns to black tar | Azo Coupling: The diazonium salt reacted with unreacted amine. | Ensure full conversion of amine before heating. Increase acid equivalents ( |
| Low Yield / Phenol Formation | Moisture: Water competed with | Switch to anhydrous conditions (Module A). Use molecular sieves in the decomposition solvent. |
| Violent Exotherm/Pop | Thermal Runaway: Decomposition rate exceeded heat transfer. | STOP. Do not scale up batch. Switch to Continuous Flow or dilute the slurry significantly in Decalin. |
| No Precipitate (Module A) | Solubility: The salt is soluble in the reaction matrix. | Add cold |
| Product is reduced (Ar-H) | Radical Pathway: Solvent acted as H-donor. | Avoid ether/alcohol for decomposition. Use inert solvents like 1,2-dichlorobenzene. |
Frequently Asked Questions (FAQ)
Q1: Can I use
Q2: My diazonium salt is not decomposing at 100°C. What now? A: Electron-deficient heterocycles can form very stable salts. You may need to use photochemical decomposition (UV irradiation) or add a catalyst like Copper(I) (Sandmeyer-type conditions) if thermal decomposition is stubborn, though strictly speaking, this deviates from pure Balz-Schiemann [2].
Q3: Is this scalable to 100g? A: Caution. Batch thermal decomposition of diazonium salts on >10g scale is a severe explosion hazard. For scale-up, you must use Continuous Flow Chemistry . Flow reactors allow you to superheat the solvent (increasing rate) while keeping the active volume of explosive salt minimal [3].
References
-
Improvements in the Balz-Schiemann Reaction.
stability vs ). Link -
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate. ACS Omega, 2021. (Detailed solvent effects and photochemical alternatives).[2] Link
-
A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments (JoVE), 2023. (Safety protocols for scale-up). Link
-
Expanding the Balz-Schiemann Reaction: Organotrifluoroborates. Chemistry - A European Journal, 2018. (Alternative fluoride sources).[1][3][4] Link
Sources
Preventing decomposition of 5-Fluoroquinoline-3-carbonitrile during heating
Welcome to the technical support center for 5-Fluoroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting advice, and field-proven insights to ensure the stability and integrity of this compound during heating processes.
Introduction: Understanding the Thermal Stability of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, like many functionalized heterocyclic compounds, it can be susceptible to decomposition at elevated temperatures. This guide will walk you through the potential degradation pathways and provide robust strategies to mitigate these risks, ensuring the reliability and reproducibility of your experimental outcomes.
While specific thermal analysis data for this compound is not extensively published, we can infer its stability from related structures. For instance, thermal analysis of the fluoroquinolone antibiotic ciprofloxacin shows decomposition beginning in the range of 280-300°C[1]. Studies on other nitrogen-rich heterocyclic compounds also indicate a general thermal stability up to 250°C[2][3]. Therefore, it is prudent to handle this compound with care at temperatures approaching and exceeding 200°C.
Frequently Asked Questions (FAQs)
Q1: What is the expected decomposition temperature of this compound?
Q2: What are the primary signs of decomposition?
Visual indicators of decomposition can include a change in color of the material or reaction mixture (e.g., darkening or charring) and the evolution of gases. Analytically, the appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS) or spectra (e.g., NMR) is a clear sign of degradation.
Q3: Can the nitrile group hydrolyze during heating even in the absence of added acid or base?
Yes, hydrolysis of the nitrile group to a carboxamide and subsequently to a carboxylic acid is a primary degradation pathway.[4][5][6] While this is accelerated by acidic or basic conditions, it can still occur at elevated temperatures if water is present, even in trace amounts, in the reaction solvent.
Q4: Is the fluorine atom on the quinoline ring stable at high temperatures?
The carbon-fluorine bond on an aromatic ring is generally strong and stable. Defluorination typically requires harsh conditions or specific catalysts and is less likely to be a primary thermal degradation pathway in the absence of such factors. However, at very high temperatures that lead to the breakdown of the quinoline ring itself, defluorination can occur[1].
Q5: How does the atmosphere (e.g., air vs. inert gas) affect the stability of the compound?
Heating in the presence of air (oxygen) can lead to oxidative decomposition, which often occurs at lower temperatures than pyrolysis (decomposition in an inert atmosphere)[2][3]. Oxidative degradation can proceed via radical mechanisms, leading to a more complex mixture of byproducts. Therefore, heating under an inert atmosphere such as nitrogen or argon is highly recommended to enhance thermal stability.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low yield or recovery of starting material after heating | Thermal decomposition of this compound. | - Lower the reaction temperature. - Reduce the heating time. - Perform the reaction under an inert atmosphere (Nitrogen or Argon). - Use a high-boiling point, anhydrous, aprotic solvent. |
| Formation of an unexpected solid or precipitate | Formation of insoluble degradation products, potentially from hydrolysis of the nitrile group to a carboxylic acid, which may have different solubility. | - Analyze the precipitate to identify its structure (e.g., via NMR, IR, MS). - If hydrolysis is confirmed, rigorously dry all solvents and reagents before use. - Consider using a non-aqueous workup procedure. |
| Inconsistent reaction outcomes when heating | Sensitivity to minor variations in reaction conditions such as temperature fluctuations, heating duration, or atmospheric exposure. | - Utilize a temperature-controlled heating mantle or oil bath for precise temperature regulation. - Standardize the heating and cooling profiles for all reactions. - Ensure a consistent and leak-free inert atmosphere setup. |
| Discoloration of the reaction mixture upon heating | Onset of thermal decomposition, leading to the formation of colored byproducts or polymeric material. | - Immediately reduce the temperature. - Consider the addition of a radical scavenger or antioxidant if oxidative degradation is suspected. - Purify the product from the colored impurities using appropriate chromatographic or crystallization techniques. |
In-Depth Technical Protocols
Protocol 1: Recommended General Heating Procedure
This protocol is designed to minimize the risk of thermal decomposition of this compound during a chemical reaction.
Objective: To perform a reaction at an elevated temperature while maintaining the integrity of the this compound structure.
Materials:
-
This compound
-
Anhydrous, high-boiling point, aprotic solvent (e.g., diphenyl ether, sulfolane, or an ionic liquid)
-
Reaction vessel with a reflux condenser and inert gas inlet/outlet
-
Temperature-controlled heating source (e.g., oil bath)
-
Schlenk line or balloon with an inert gas (Nitrogen or Argon)
Procedure:
-
Drying the Glassware: Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with a dry, inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Add the anhydrous solvent to the reaction vessel via a syringe or cannula. Dissolve the this compound and any other reagents.
-
Controlled Heating: Gradually heat the reaction mixture to the desired temperature using a pre-heated oil bath with a thermocouple for accurate temperature monitoring.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, HPLC, LC-MS). Aim for the shortest possible reaction time at the lowest effective temperature.
-
Cooling and Workup: Upon completion, cool the reaction mixture to room temperature before exposing it to air. Proceed with the appropriate workup and purification steps.
Protocol 2: Assessing Thermal Stability using TGA and DSC
Objective: To experimentally determine the onset of thermal decomposition for a specific batch of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Place a small, accurately weighed sample (typically 3-10 mg) of this compound into a TGA pan.
-
Heat the sample under a controlled atmosphere (both nitrogen and air should be run for comparison) at a constant heating rate (e.g., 10°C/min) over a temperature range (e.g., 30°C to 600°C).
-
Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.
DSC Procedure:
-
Place a small, accurately weighed sample (typically 2-5 mg) into a DSC pan and seal it.
-
Heat the sample under a controlled atmosphere at a constant heating rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature. Endothermic peaks may indicate melting, while exothermic peaks often correspond to decomposition[7].
Data Interpretation: Correlate the TGA mass loss with the DSC thermal events to accurately determine the decomposition temperature.
Visualization of Key Concepts
Potential Decomposition Pathways
The following diagram illustrates the likely initial steps in the thermal degradation of this compound.
Caption: Potential thermal degradation pathways for this compound.
Experimental Workflow for Minimizing Decomposition
This workflow outlines the critical considerations for setting up a reaction involving heating this compound.
Caption: Recommended experimental workflow to prevent thermal decomposition.
References
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI.
- Converting Nitriles to Amides. (2024). Chemistry Steps.
- TGA (a) and DSC 2nd heating (b) curves of compounds 6-9.
- Possible degradation pathway of quinoline. (2017).
- Radical scavengers | Preventing polymerization.
- Three types of hydrolysis and ways to prevent hydrolysis. (2024).
- What is the decomposition temperature of quinoline in the presence of nitrogen? (2015).
- Radical scavengers and the stability of 99mTc-radiopharmaceuticals. PubMed.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. ElectronicsAndBooks.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). PubMed.
- Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC. PerkinElmer.
- Kumar et al., IJPSR, 2016; Vol. 7(2): 531-542. (2015).
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
- Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. (1989). PubMed.
- Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. New Journal of Chemistry (RSC Publishing).
- Stability issues of 5-Fluoroisoquinoline-1-carbonitrile under acidic/basic conditions. Benchchem.
- hydrolysis of nitriles. Chemguide.
- Hydrolysis of Nitriles. Organic Chemistry Tutor.
- Fluorescence Spectroscopy and Chemometrics: A Simple and Easy Way for the Monitoring of Fluoroquinolone Mixture Degrad
- Synthetic catalytic free radical scavengers useful as antioxidants for prevention and therapy of disease.
- Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. (2020).
- DSC (a, b, c) and TGA (d) curves of compounds 1-3. (2020).
- Effect of heating on the stability of quinolones in milk. (2010). PubMed.
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams
- Effect of radical scavengers on the degradation of APAP.
- Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. (2015). DiVA.
- Heterocyclic compound - Melting, Boiling, Points. Britannica.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016). PMC.
- 20.7: Chemistry of Nitriles. (2025).
- Bio-Enhanced Degradation Strategies for Fluoroquinolones in the Sewage Sludge Composting Stage: Molecular Modification and Resistance Gene Regul
- List of boiling and freezing inform
- Mastering thermal stability: Additives for heat-resistant plastics. (2025). SpecialChem.
- Polymer stabilizer. Wikipedia.
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC.
- Heterocyclic Compounds.
- Stabilizers – Knowledge and References. Taylor & Francis.
- Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds.
- Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. (2020). NETZSCH Analyzing & Testing.
- Thermal decomposition data for ruthenium-fluoroquinolone complexes.
- The Lifetimes of Nitriles (CN) and Acids (COOH) during Ultraviolet Photolysis and Their Survival in Space. SciSpace.
- Stability evaluation of [18F]FDG investigating the impact of temperature, ethanol and initial radioactivity.
Sources
- 1. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. perkinelmer.com.ar [perkinelmer.com.ar]
Technical Support Center: Analytical Methods for Detecting Byproducts in 5-Fluoroquinoline-3-carbonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting byproducts encountered during the synthesis of 5-Fluoroquinoline-3-carbonitrile. This guide is built on established principles of quinoline synthesis and state-of-the-art analytical techniques.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the analysis of this compound synthesis.
Q1: What is the likely synthetic route for this compound and what are the expected byproducts?
A common and efficient method for the synthesis of polysubstituted quinolines is the Friedländer annulation.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] For this compound, a likely pathway is the reaction of 2-amino-6-fluorobenzaldehyde with ethyl 2-cyano-3-ethoxyacrylate in the presence of a base or acid catalyst.
Based on this, potential byproducts include:
-
Unreacted Starting Materials: 2-amino-6-fluorobenzaldehyde and ethyl 2-cyano-3-ethoxyacrylate.
-
Isomeric Products: Depending on the precise reaction conditions and the potential for alternative cyclization pathways, isomeric quinoline structures could form.
-
Self-Condensation Products: Aldol or Knoevenagel condensation of 2-amino-6-fluorobenzaldehyde with itself, or the self-reaction of ethyl 2-cyano-3-ethoxyacrylate.
-
Hydrolysis Products: Hydrolysis of the nitrile group to a carboxylic acid or amide, particularly under acidic or basic conditions.
Q2: Which analytical techniques are most suitable for identifying these byproducts?
A multi-technique approach is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from non-volatile impurities and quantifying their levels. A reversed-phase C18 column with a UV detector is a good starting point.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile byproducts. The mass spectra provide valuable structural information for identification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of the main product and any isolated, significant byproducts.[6]
Q3: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify them?
Start by systematically evaluating the characteristics of the peaks:
-
Retention Time: Compare the retention times of the unknown peaks with those of your starting materials.
-
UV-Vis Spectrum: If you are using a diode array detector (DAD), examine the UV-Vis spectrum of each peak. Structural similarities between the main product and byproducts will often result in similar, but not identical, spectra.
-
Spiking Experiments: Inject a sample spiked with a small amount of a suspected byproduct (e.g., a starting material) to see if the peak height of an existing impurity increases.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurities, which is a critical piece of information for identification.
Q4: I'm observing poor peak shape (tailing or fronting) in my HPLC analysis. What are the likely causes?
Peak tailing or fronting can be caused by several factors:[7][8]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Secondary Interactions: The basic nitrogen in the quinoline ring can interact with residual silanol groups on the silica-based column packing, causing tailing. Using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic or acetic acid) can suppress this interaction.
-
Mismatched Injection Solvent: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion. It is best to dissolve the sample in the mobile phase itself.
-
Column Contamination or Degradation: If the problem persists, the column may be contaminated or have lost its efficiency. Flushing the column or replacing it may be necessary.
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for the primary analytical techniques used in the analysis of this compound synthesis.
A. High-Performance Liquid Chromatography (HPLC) Troubleshooting
A typical starting point for HPLC method development for this compound would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or a buffer) with UV detection around 280-320 nm.[3]
Troubleshooting Common HPLC Issues
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Peak Resolution | Inadequate separation between the main peak and impurities. | 1. Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve the separation of closely eluting peaks. 2. Adjust pH: The pKa of quinoline is approximately 4.9.[9] Adjusting the mobile phase pH to be 1-2 units below the pKa can improve peak shape and selectivity for basic compounds. 3. Change Stationary Phase: If optimization of the mobile phase is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. |
| Ghost Peaks | Peaks appearing in blank injections. | 1. Contaminated Mobile Phase: Prepare fresh mobile phase using high-purity solvents. 2. Carryover from Injector: Clean the injector and sample loop with a strong solvent. 3. Late Eluting Compounds: A previous injection may have contained strongly retained compounds that are eluting in subsequent runs. Extend the run time or add a column flushing step to your gradient. |
| Baseline Drift or Noise | Unstable baseline affecting peak integration. | 1. Inadequate Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the detector. 2. Detector Lamp Issue: The UV lamp may be nearing the end of its life. Check the lamp energy and replace if necessary. 3. Contaminated Flow Cell: Flush the detector flow cell with a strong, non-reactive solvent. |
Experimental Workflow for HPLC Analysis
B. Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
GC-MS is a powerful tool for identifying volatile byproducts. A standard non-polar column (e.g., DB-5ms) is often a good starting point for method development.
Troubleshooting Common GC-MS Issues
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No Peaks or Very Small Peaks | Sample degradation in the hot injector. | 1. Lower Injector Temperature: Fluoroquinolones can be thermally labile. Reduce the injector temperature in increments of 20°C. 2. Use a Splitless Injection: For trace analysis, a splitless injection can increase the amount of sample reaching the column. |
| Peak Tailing for the Main Compound | Active sites in the injector liner or column. | 1. Use a Deactivated Liner: Ensure you are using a high-quality, deactivated injector liner. 2. Column Conditioning: Bake out the column according to the manufacturer's instructions to remove active sites. |
| Poor Spectral Library Match | Co-elution of compounds or matrix effects. | 1. Optimize Temperature Program: A slower temperature ramp can improve the separation of co-eluting peaks. 2. Background Subtraction: Use the data system software to subtract the background noise from your mass spectrum to obtain a cleaner spectrum for library searching. |
| Artifacts in the Chromatogram | Unwanted peaks not originating from the sample. | 1. Septum Bleed: Replace the injection port septum. 2. Column Bleed: Condition the column or use a low-bleed column.[10] 3. Contamination: Clean the injector and ensure high-purity solvents and gases are used.[10] |
Logical Flow for GC-MS Troubleshooting
C. Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR is invaluable for definitive structure elucidation.
Troubleshooting Common NMR Issues
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Broad Peaks | Presence of paramagnetic impurities or sample aggregation. | 1. Filter the Sample: Filter the NMR sample through a small plug of celite or glass wool. 2. Change Solvent: Try a different deuterated solvent. 3. Lower Concentration: Dilute the sample. |
| Complex Multiplets | Overlapping signals or second-order effects. | 1. Higher Field Instrument: If available, acquire the spectrum on a higher field NMR spectrometer to increase signal dispersion. 2. 2D NMR: Perform 2D NMR experiments like COSY and HSQC to resolve overlapping signals and establish connectivity.[6] |
| Low Signal-to-Noise | Insufficient sample concentration or too few scans. | 1. Increase Concentration: If solubility allows, increase the sample concentration. 2. Increase Number of Scans: Acquire more scans to improve the signal-to-noise ratio. |
III. References
-
Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 86.
-
Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis, 18(2), 101–108.
-
IJSDR. (2022). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 7(5).
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
MKS Umetrics. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Fluoro-quinoline. Retrieved from [Link]
-
MDPI. (2026, January 25). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Pharmaceuticals, 19(2), 208.
-
IOSR Journals. (2012, July 15). QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. IOSR Journal of Pharmacy and Biological Sciences, 2(1), 40-44.
-
orientjchem.org. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 34(1).
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
-
Academia.edu. (n.d.). Isolation and Characterization of an Impurity Obtained During the Synthesis of the Antibiotic Drug Sparfloxacin. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Quest Journals. (2015, July 8). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Journal of Research in Pharmaceutical Science, 2(7), 23-34.
-
alwsci. (2025, February 8). Common Sources Of Error in Gas Chromatography. Retrieved from [Link]
-
Karpińska, J. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Critical reviews in analytical chemistry, 47(3), 221-232.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(4), 863.
-
PubMed. (2025, January 25). Injection artifacts in odorant analysis by gas chromatography. Journal of Chromatography A, 1721, 465008.
-
Flinders Academic Commons. (2017, August 14). An Investigation into Artefacts Formed During Gas Chromatography/Mass Spectrometry Analysis of Firearms Propellant. Retrieved from [Link]
-
Fine Chemical Engineering. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 348-361.
-
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Validation & Comparative
A Comparative Guide for Medicinal Chemists: 5-Fluoroquinoline-3-carbonitrile Versus Classical Quinoline Precursors in Synthesis
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antimalarials like chloroquine to modern antibiotics.[1][2] The strategic synthesis of functionalized quinolines is therefore a critical endeavor in drug discovery. This guide provides an in-depth technical comparison between utilizing a pre-functionalized precursor, 5-Fluoroquinoline-3-carbonitrile , and employing traditional multi-component reactions with simpler precursors. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your synthetic strategies.
The Strategic Advantage of this compound
This compound is a versatile building block that offers significant advantages for the synthesis of complex quinoline derivatives. The presence of the fluorine atom and the nitrile group at key positions provides both a desirable pharmacokinetic profile and a handle for further synthetic transformations.
The Role of the 5-Fluoro Substituent: The introduction of a fluorine atom into a drug candidate can profoundly enhance its pharmacological properties. Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity to target proteins, and fine-tune lipophilicity and membrane permeability.[3] In the context of the quinoline scaffold, a fluorine atom at the 5-position can influence the electronic properties of the entire ring system, impacting its reactivity and biological activity.
The Versatility of the 3-Nitrile Group: The cyano group at the 3-position is a valuable synthetic handle. It can be readily transformed into a variety of other functional groups, including:
-
Carboxylic acids: via hydrolysis, providing a key intermediate for the synthesis of many quinolone antibiotics.
-
Amides: through partial hydrolysis or by coupling the corresponding carboxylic acid, allowing for the introduction of diverse substituents to explore structure-activity relationships.
-
Amines: via reduction, opening up pathways for further derivatization.
This pre-installed functionality streamlines the synthesis of complex target molecules, often reducing the number of synthetic steps and improving overall efficiency.
Plausible Synthesis of this compound
A direct and efficient method for the synthesis of this compound is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5] In this case, the logical precursors would be 2-amino-6-fluorobenzaldehyde and ethyl cyanoacetate.
Experimental Protocol: Friedländer Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-fluorobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or potassium carbonate (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
It is important to note that while this represents a highly plausible and commonly used method, the availability of 2-amino-6-fluorobenzaldehyde can be a limiting factor.[6][7]
Classical Quinoline Syntheses: A Comparative Overview
For decades, the construction of the quinoline ring system has relied on a set of robust, named reactions. These methods typically involve the condensation of anilines with various three-carbon units. While powerful, they often come with limitations in terms of reaction conditions, regioselectivity, and substrate scope, especially when compared to the use of a pre-functionalized precursor.
The Skraup Synthesis
The Skraup synthesis is one of the oldest methods for preparing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[8][9][10] The reaction is notoriously exothermic and can be difficult to control.[8]
Reaction Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline.
Performance with Fluorinated Precursors: The Skraup synthesis can be employed with fluorinated anilines. For instance, the synthesis of 6-fluoro-8-quinolinol from 2-amino-5-fluorophenol has been reported with a respectable yield of 57%.[11] However, the harsh acidic conditions can be incompatible with sensitive functional groups.
The Doebner-von Miller Reaction
A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[12][13] This allows for the synthesis of quinolines with substituents on the pyridine ring.
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methyl-6-fluoroquinoline
-
Reactants: Combine 4-fluoroaniline (1.0 eq) and crotonaldehyde (1.2 eq) in a suitable solvent, often with an acid catalyst like hydrochloric acid.
-
Reaction: Heat the mixture, monitoring for the consumption of the starting materials.
-
Workup: After cooling, the reaction is typically neutralized with a base, and the product is extracted with an organic solvent. Purification is usually achieved by distillation or chromatography.
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][14][15] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.
Performance with Fluorinated Precursors: The Combes synthesis has been successfully applied to fluorinated precursors. For example, the reaction of substituted anilines with trifluoromethyl-β-diketones has been studied, demonstrating the feasibility of incorporating fluorine via this method.[15] The regioselectivity of the cyclization can be influenced by the electronic nature of the substituents on the aniline.[15]
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) from an aniline and diethyl ethoxymethylenemalonate (EMME) or a similar reagent.[16][17]
Reaction Mechanism: The reaction begins with a nucleophilic substitution of the ethoxy group of EMME by the aniline, followed by a thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate ester. Saponification and subsequent decarboxylation can then yield the corresponding 4-hydroxyquinoline.
Performance with Fluorinated Precursors: This reaction is well-suited for the synthesis of fluoroquinolones. For instance, 3-fluoroaniline can be reacted with EMME to produce the corresponding fluorinated 4-hydroxyquinoline derivative.[16]
The Friedländer Synthesis
As mentioned earlier, the Friedländer synthesis is a powerful and generally milder method for quinoline synthesis.[4][5][18] It offers a high degree of convergence and allows for the preparation of a wide variety of substituted quinolines with good regiochemical control.
Comparative Analysis: Pre-functionalized vs. Classical Precursors
| Feature | This compound | Classical Methods (Skraup, Doebner-von Miller, Combes, Gould-Jacobs, Friedländer) |
| Starting Materials | Requires synthesis of a functionalized quinoline precursor. | Utilizes readily available anilines and simple carbonyl compounds. |
| Number of Steps | Fewer steps for complex targets with 5-fluoro and 3-cyano functionalities. | Often requires more steps to introduce desired substituents post-cyclization. |
| Reaction Conditions | Subsequent transformations are often milder. | Can involve harsh conditions (e.g., strong acids, high temperatures in Skraup). |
| Regioselectivity | Substituents are pre-defined. | Can be an issue, especially with substituted anilines in some classical methods. |
| Substrate Scope | Limited by the availability of the precursor. | Generally broad, but can be limited by the stability of starting materials to harsh conditions. |
| Overall Yield | Potentially higher for complex targets due to fewer steps. | Can be low to moderate, particularly in the Skraup synthesis. |
Table 1: Comparison of Synthetic Approaches to Functionalized Quinolines
Causality in Experimental Choices
The choice between using a pre-functionalized precursor like this compound and a classical synthesis depends heavily on the target molecule and the desired synthetic efficiency.
-
For complex targets with specific substitution patterns: Utilizing a pre-functionalized precursor is often the more strategic choice. The upfront investment in synthesizing the precursor is offset by a more streamlined and higher-yielding endgame.
-
For simpler quinoline derivatives or initial library synthesis: Classical methods offer a rapid and cost-effective way to generate a diverse set of analogs from readily available starting materials.
The decision also hinges on the compatibility of functional groups with the reaction conditions. The harsh, acidic environment of the Skraup reaction, for example, would be detrimental to many sensitive functional groups, making a milder approach like the Friedländer synthesis or the use of a pre-functionalized precursor more appealing.
Conclusion
This compound represents a modern and efficient approach to the synthesis of highly functionalized quinoline derivatives for drug discovery. Its pre-installed fluorine and nitrile functionalities offer distinct advantages in terms of both biological properties and synthetic versatility. While classical methods like the Skraup, Doebner-von Miller, Combes, Gould-Jacobs, and Friedländer syntheses remain valuable tools in the synthetic chemist's arsenal, the use of advanced, pre-functionalized precursors often provides a more direct and efficient route to complex target molecules. The choice of synthetic strategy should be guided by a careful consideration of the target structure, the availability of starting materials, and the overall desired efficiency of the synthetic campaign.
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Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022, October 5). DergiPark. Available at: [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities.[1] A key strategy in modern drug discovery involves the selective incorporation of fluorine atoms into lead compounds to enhance their therapeutic properties. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated quinolines, supported by experimental data, detailed methodologies, and mechanistic insights.
The Impact of Fluorination on Biological Activity: A Head-to-Head Comparison
The introduction of fluorine into the quinoline structure can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. These alterations often translate into enhanced biological activity.
Anticancer Activity: Sharpening the Sword Against Cancer
Fluorination has emerged as a powerful tool in the development of quinoline-based anticancer agents. The strategic placement of fluorine atoms can significantly increase the cytotoxic potential of these compounds against various cancer cell lines.
A study on novel fluorinated quinoline analogues demonstrated their potent anticancer activity against triple-negative breast cancer (TNBC) cells (MDA-MB-468). Notably, compounds with fluorine substitutions exhibited low micromolar IC50 values, indicating high potency. For instance, a compound with a fluorine atom at the 3' position (6a) showed an IC50 of 4.0 μM, while a derivative with fluorine at both the 3' and 4' positions (6d) had a similar IC50 of 4.0 μM.[2] In contrast, a related compound with a trifluoromethyl (-CF3) group was significantly less potent, with an IC50 of 20.0 μM against the same cell line.[2] This highlights that the position and nature of the fluorine substitution are critical for anticancer efficacy. Another study found that a fluorinated isoquinoline derivative exhibited significant apoptotic cell death in K-562 leukemia cells.[3]
Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Quinoline Analogues
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Quinolines | 3' Fluoro-analogue (6a) | MDA-MB-468 (TNBC) | 4.0 | [2] |
| 3',4' Difluoro-analogue (6d) | MDA-MB-468 (TNBC) | 4.0 | [2] | |
| Isoquinoline Derivative (4l) | K-562 (Leukemia) | Induces ~24% apoptosis in S phase | [3] | |
| Non-Fluorinated Quinolines | Trifluoromethyl-analogue (6e) | MDA-MB-468 (TNBC) | 20.0 | [2] |
| 4-Quinolone Derivative (2b) | K-562 (Leukemia) | Induces significant apoptosis | [3] |
Antimicrobial Activity: Broadening the Spectrum of Defense
The evolution of quinolone antibiotics is a classic example of the transformative power of fluorination. The first-generation quinolone, nalidixic acid, had a narrow spectrum of activity, primarily against Gram-negative bacteria. The introduction of a fluorine atom at the C-6 position gave rise to the fluoroquinolones, a class of antibiotics with a significantly broader spectrum and improved potency.[4][5][6]
Fluoroquinolones exhibit enhanced activity against both Gram-negative and some Gram-positive bacteria by more effectively inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[7][8] This enhanced binding affinity is a direct result of the fluorine substitution.
Table 2: Comparative Antimicrobial Activity of a First-Generation Quinolone vs. a Fluoroquinolone
| Compound | Generation | Bacterial Species | MIC90 (µg/mL) | Reference |
| Nalidixic Acid | First | Escherichia coli | >256 | [4] |
| Ciprofloxacin | Second (Fluoroquinolone) | Escherichia coli | 0.004 - 4 | [4] |
Delving into the Mechanisms: Why Fluorine Makes a Difference
The enhanced biological activity of fluorinated quinolines can be attributed to several key factors at the molecular level.
Enhanced Target Binding and Inhibition
The high electronegativity of fluorine can alter the electron distribution within the quinoline molecule, leading to more favorable interactions with the target protein's active site. In the case of fluoroquinolone antibiotics, the fluorine atom at the C-6 position enhances the binding affinity to DNA gyrase and topoisomerase IV.[7][8] Molecular modeling studies have shown that specific residues, such as Asp87 in the quinolone resistance-determining region (QRDR) of GyrA, are critical for binding fluoroquinolones.[8] Mutations in this region can lead to resistance by weakening this interaction.[9]
dot
Caption: Fluoroquinolone Inhibition of Bacterial DNA Replication.
Improved Metabolic Stability and Bioavailability
Fluorine can block sites of metabolic attack on a molecule, making it more resistant to degradation by enzymes in the body. This increased metabolic stability can lead to a longer half-life and improved bioavailability, meaning more of the drug reaches its target for a longer period.
Experimental Protocols: A Guide to Assessing Biological Activity
To provide a practical framework for researchers, this section outlines standardized protocols for evaluating the anticancer and antimicrobial activities of quinoline derivatives.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol determines the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
Culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration to determine the IC50 value.
dot
Caption: Workflow for Determining IC50 using the MTT Assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.
Materials:
-
Bacterial strains (e.g., E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The strategic incorporation of fluorine into the quinoline scaffold has proven to be a highly effective strategy for enhancing biological activity. In both anticancer and antimicrobial applications, fluorinated quinolines consistently demonstrate superior potency and broader spectrums of activity compared to their non-fluorinated counterparts. This is primarily attributed to improved target binding, increased metabolic stability, and favorable pharmacokinetic properties.
As our understanding of structure-activity relationships deepens, future research will likely focus on the rational design of novel fluorinated quinolines with even greater selectivity and efficacy. The continued exploration of this "fluorine advantage" holds immense promise for the development of next-generation therapeutics to address pressing medical needs.
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- 9. Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Fluoroquinoline-3-carbonitrile Analogs as Potential Therapeutic Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-fluoroquinoline-3-carbonitrile analogs, a promising scaffold in medicinal chemistry. We will explore the synthetic rationale, compare the biological activities of key analogs, and provide detailed experimental protocols to support further research and development in this area. Our focus is on elucidating how subtle molecular modifications can significantly impact therapeutic potential, particularly in the context of kinase inhibition and anticancer activity.
The this compound Scaffold: A Privileged Motif
The quinoline ring is a well-established pharmacophore found in numerous natural products and synthetic drugs.[1] The incorporation of a fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[2] Specifically, the 5-fluoro substitution is of growing interest for its potential to improve target binding and pharmacokinetic profiles.[3] The nitrile group at the 3-position is a key feature, often involved in crucial interactions with biological targets and serving as a versatile synthetic handle. This unique combination of a 5-fluoro substituent and a 3-carbonitrile group on the quinoline core creates a scaffold with significant potential for the development of novel therapeutics, particularly kinase inhibitors.[4][5]
Comparative Analysis of Analog Performance
While a comprehensive SAR study on a single, homologous series of this compound analogs is not yet publicly available, we can infer a strong presumptive SAR by comparing data from closely related quinoline and fluoroquinolone derivatives. The following sections break down the influence of substituents at key positions on the quinoline ring.
Substitution at the 2-Position: The Role of Amino and Anilino Groups
A common and effective modification of the quinoline-3-carbonitrile core is the introduction of an amino or substituted amino (anilino) group at the 2-position. This is often achieved through a one-pot, three-component reaction involving an aniline, an aldehyde, and malononitrile.[6][7]
The 2-amino group can serve as a crucial hydrogen bond donor, interacting with key residues in the ATP-binding pocket of kinases. When a substituted phenyl ring is introduced (a 2-anilino group), it opens up a new vector for SAR exploration, allowing for the probing of adjacent hydrophobic pockets within the target protein.
Table 1: Comparative Activity of 2-Anilino-5-aryloxazole Kinase Inhibitors (A Related Scaffold) [8][9]
| Compound | Aniline Substitution | VEGFR2 Kinase IC50 (µM) | Cellular Potency (HUVEC) IC50 (µM) |
| Analog A | Unsubstituted | 0.20 | 0.20 |
| Analog B | 3,4,5-trimethoxy | 0.05 | Not Reported |
| Analog C | 2-methoxy, 5-ethylsulfone | 0.008 | 0.02 |
This table illustrates the significant impact of aniline substitution on kinase inhibition in a related scaffold, suggesting a similar trend would be observed for 2-anilino-5-fluoroquinoline-3-carbonitriles.
Substitution at the 4-Position: Modulating Potency and Selectivity
The 4-position of the quinoline ring offers another critical point for modification. Introducing various aryl or heteroaryl groups at this position can significantly influence the compound's potency and selectivity profile. The choice of substituent can affect the overall conformation of the molecule, influencing how it fits into the binding site of a target protein.
For instance, in a series of pyrano[3,2-c]quinoline-3-carbonitrile derivatives, which share a similar core structure, the nature of the 4-aryl substituent was found to be a key determinant of inhibitory activity against EGFR, BRAFV600E, and HER-2 kinases.[4]
Table 2: Antiproliferative and Kinase Inhibitory Activity of 4-Aryl-pyrano[3,2-c]quinoline-3-carbonitrile Analogs [4]
| Compound | 4-Aryl Substituent | GI50 (nM) (Average) | EGFR IC50 (nM) | BRAFV600E IC50 (nM) | HER-2 IC50 (nM) |
| 5e | 4-Fluorophenyl | 26 | 71 | 62 | 21 |
| 5h | 4-Methoxyphenyl | 28 | 75 | 67 | 23 |
| Erlotinib | (Reference Drug) | 33 | 80 | 60 | Not Reported |
This data highlights that small changes to the 4-aryl group can lead to significant improvements in potency compared to the reference drug, erlotinib.
Mechanistic Insights: The Role of the 5-Fluoro Group
The introduction of a fluorine atom at the C5 position of the quinoline ring is not merely an arbitrary substitution. It is a strategic decision rooted in established principles of medicinal chemistry. The strong carbon-fluorine bond enhances metabolic stability by blocking potential sites of oxidative metabolism.[2] Furthermore, the high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity.[10] In some cases, fluorine substitution can also influence the pKa of nearby functional groups, which can be critical for optimal target engagement.
Experimental Protocols
To facilitate further research on this promising scaffold, we provide detailed, self-validating experimental protocols for the synthesis of a key intermediate and for the evaluation of biological activity.
Synthesis of 2-Amino-4-aryl-5-fluoroquinoline-3-carbonitrile Analogs
A plausible and efficient method for the synthesis of the target compounds is a one-pot, three-component reaction catalyzed by L-proline under microwave irradiation, which is a green and efficient approach.[7] This method is an adaptation of known procedures for similar quinoline-3-carbonitriles.[6]
Step-by-Step Protocol:
-
Reaction Setup: In a Pyrex glass vial suitable for microwave synthesis, combine the substituted 2-fluoroaniline (1 mmol), a substituted aromatic aldehyde (1 mmol), and malononitrile (1 mmol).
-
Solvent and Catalyst: Add water (10 mL) as a green solvent and a catalytic amount of L-proline (5 mol %).
-
Microwave Irradiation: Place the sealed vial in a monomode microwave reactor and irradiate for 30-60 seconds at a temperature of 90°C. The short reaction time is a key advantage of this method.
-
Reaction Monitoring: After irradiation, cool the reaction mixture to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solid product that precipitates is collected by filtration. The residue is then washed thoroughly with water to remove the catalyst and any water-soluble impurities. The resulting pure product can be dried under vacuum.
This synthetic approach is highly versatile and allows for the rapid generation of a library of analogs by varying the aniline and aldehyde starting materials.
Evaluation of Antiproliferative Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[11][12] It is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells.[11]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound analogs in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7][11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizing the Path Forward: Workflows and Relationships
To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Synthetic Workflow
Caption: A generalized workflow for the synthesis and evaluation of this compound analogs.
Structure-Activity Relationship (SAR) Conceptual Diagram
Caption: Key modification points on the core scaffold and their influence on biological properties.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors and anticancer agents. The strategic placement of the 5-fluoro and 3-carbonitrile groups provides a solid foundation for achieving potent and selective biological activity. Future research should focus on the systematic exploration of substituents at the 2-, 4-, 6-, and 7-positions to build a comprehensive SAR profile for this specific scaffold. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for these future investigations. As our understanding of the SAR of these analogs deepens, so too will our ability to design the next generation of targeted therapeutics.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved February 15, 2026, from [Link]
- Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research, 27(1s), 1317-1321.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
- Chu, D. T. W., et al. (1988). Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 31(11), 2058-2062.
- Shaikh, A. R., et al. (2014). Greener one pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles in neat water under microwaves. Chemistry & Biology Interface, 4(1), 41-48.
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Friedländer synthesis. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
- Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.
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Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
- Aly, A. A., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 12(43), 28045-28062.
- Patel, R. B., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 88(21), 15061-15069.
- Joly, N., et al. (2025). Dehydrogenative Coupling Reaction for the Synthesis of 5- and 6-Heterocyclic Derivatives Catalyzed by Earth-Abundant Metal-Based Complexes.
- Connolly, P. J., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(6), 1803-1813.
- Piska, K., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 22(16), 8887.
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Connolly, P. J., et al. (2005). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. PubMed. Retrieved February 15, 2026, from [Link]
- Sweilmeen, N. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 35(1).
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Kumar, A., & Rawat, M. (2016). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved February 15, 2026, from [Link]
- Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
- Sharma, S., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Medicinal Chemistry Letters, 8(8), 832-837.
- Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 121-124.
- Salih, M. A. F., et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. Molecules, 27(19), 6599.
- Ramadan, M., et al. (2021). Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. Bioorganic Chemistry, 115, 105244.
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Technical Guide: Validating the Mechanism of Action for 5-Fluoroquinoline-3-carbonitrile Derivatives
Focus Application: Dual EGFR/HER2 Tyrosine Kinase Inhibition
Executive Summary & Target Landscape
The Challenge: Quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib) defined the first generation of Epidermal Growth Factor Receptor (EGFR) targeted therapies. However, resistance mutations (T790M) and metabolic liabilities have necessitated scaffold hopping. The quinoline-3-carbonitrile scaffold has emerged as a bioisosteric alternative to the quinazoline core.
The Compound Class: 5-Fluoroquinoline-3-carbonitrile derivatives are designed to function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs).
-
The "3-Carbonitrile" (CN): Acts as a critical electron-withdrawing group, mimicking the N-3 nitrogen of the quinazoline ring to maintain hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket.
-
The "5-Fluoro" Substitution: Strategically placed to block Phase I metabolic oxidation (P450-mediated hydroxylation) at the electron-rich C5 position, enhancing pharmacokinetic half-life and membrane permeability compared to non-fluorinated analogs.
Primary Mechanism of Action (MoA): These derivatives bind to the ATP-binding site of the intracellular kinase domain of EGFR and HER2, preventing the transfer of phosphate from ATP to tyrosine residues. This blockade halts downstream signaling via the RAS/RAF/MEK/ERK (proliferation) and PI3K/AKT/mTOR (survival) pathways.
Comparative Efficacy: Quinazolines vs. 5-Fluoroquinoline-3-CN
To validate the performance of a new this compound derivative (Code: 5-F-QCN ), it must be benchmarked against established standards.
Table 1: Comparative Profile of Scaffold Performance
| Feature | Standard (Gefitinib/Erlotinib) | This compound (5-F-QCN) | Validation Metric |
| Core Scaffold | Quinazoline (N-1, N-3) | Quinoline-3-carbonitrile (N-1, C-3-CN) | X-Ray Crystallography / Docking |
| Primary Target | EGFR (WT, L858R) | EGFR (WT, Mutants) & HER2 (Dual) | Kinase IC50 Panel |
| Metabolic Stability | Moderate (C5/C6 oxidation prone) | High (Blocked by 5-F substitution) | Microsomal Stability Assay (t1/2) |
| Binding Mode | H-bond to Met793 (Hinge) | H-bond to Met793 via N-1; CN group polar interaction | Molecular Dynamics Simulation |
| Resistance Profile | Vulnerable to T790M | Potential to overcome T790M (Steric fit dependent) | Cell Viability (H1975 Cell Line) |
Analyst Insight: The critical advantage of the 5-F-QCN scaffold is not just potency, but metabolic durability. The C-F bond is metabolically inert, preventing rapid clearance seen in non-fluorinated quinoline analogs.
Visualizing the Mechanism of Action
The following diagram illustrates the specific blockade point of this compound within the EGFR signaling cascade.
Figure 1: Signal Transduction Blockade. The this compound derivative competitively displaces ATP, preventing autophosphorylation and silencing the downstream RAS/MAPK and PI3K/AKT axes.
Step-by-Step Validation Protocols
To claim a specific MoA, you must move beyond simple cytotoxicity (MTT assays) and prove target engagement.
Phase 1: In Silico Validation (Molecular Docking)
Objective: Confirm the binding hypothesis before wet-lab synthesis.
-
Preparation: Retrieve EGFR kinase domain crystal structure (e.g., PDB ID: 1M17 for WT or 4HJO for T790M) from the Protein Data Bank.
-
Ligand Setup: Minimize the energy of the 5-F-QCN derivative using DFT (Density Functional Theory) to ensure the fluorine atom's electronic effects are modeled correctly.
-
Docking Protocol:
-
Define the grid box around the ATP binding cleft (Met793 hinge residue).
-
Run docking (e.g., AutoDock Vina or Glide).
-
-
Success Criteria:
-
Binding Energy: < -8.5 kcal/mol.
-
Interaction: Formation of a hydrogen bond between the quinoline N-1 and the backbone amide of Met793 .
-
Geometry: The 3-CN group should project into the inner pocket, mimicking the spatial occupancy of the quinazoline ring.
-
Phase 2: In Vitro Enzymatic Assay (The "Gold Standard")
Objective: Quantify the IC50 against the purified enzyme. Method: ADP-Glo™ Kinase Assay or FRET-based Z´-LYTE™.
-
Reagents: Recombinant human EGFR (cytoplasmic domain), Poly(Glu,Tyr) substrate, ATP (at Km concentration, typically 10 µM), and 5-F-QCN (serial dilutions: 0.1 nM to 10 µM).
-
Workflow:
-
Incubate Kinase + Substrate + Drug for 60 mins at RT.
-
Add ATP to initiate reaction.
-
Add Detection Reagent (converts ADP to light).
-
-
Data Analysis: Plot RLU (Relative Light Units) vs. log[Concentration].
-
Self-Validation Check: If the IC50 shifts significantly (>5-fold) when ATP concentration is increased, the inhibitor is ATP-competitive . If it does not shift, the mechanism is allosteric (unlikely for this scaffold).
Phase 3: Cellular Mechanistic Confirmation (Western Blot)
Objective: Prove that cell death is caused by EGFR inhibition, not general toxicity.
-
Cell Lines:
-
A549 (EGFR WT, Lung).
-
SK-BR-3 (HER2+, Breast).
-
Control: HFF-1 (Normal Fibroblasts) to assess selectivity.[1]
-
-
Treatment: Starve cells (serum-free) for 12h, then treat with 5-F-QCN (at IC50 and 2xIC50) for 2 hours. Stimulate with EGF (50 ng/mL) for the final 15 minutes.
-
Lysis & Blotting:
-
Primary Antibodies: p-EGFR (Tyr1068), Total EGFR, p-ERK1/2, Total ERK1/2, p-AKT, Total AKT, GAPDH (Loading Control).
-
-
Interpretation:
-
Valid MoA: Significant reduction in p-EGFR and p-ERK bands compared to the EGF-only control, while Total EGFR remains constant.
-
Note: If Total EGFR decreases, you are inducing degradation, not just inhibition.
-
Experimental Workflow Diagram
Figure 2: Integrated Validation Workflow. A self-correcting loop where enzymatic data refines structural design (SAR).
References
-
Quinoline Derivatives as Inhibitors of Epidermal Growth Factor Receptors. Source: National Institutes of Health (PMC). Context: Establishes the 4-anilinoquinoline-3-carbonitrile class as effective EGFR inhibitors comparable to quinazolines.[2] URL:[Link]
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Source: RSC Advances / PubMed Central. Context: Validates the "quinoline-3-carbonitrile" scaffold for dual EGFR/HER2 targeting and provides IC50 benchmarks against Erlotinib. URL:[Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: Molecules (MDPI) / PMC. Context: Discusses the bioisosteric replacement of quinazoline with quinoline-3-carbonitrile and the impact on binding affinity. URL:[Link]
-
Mechanisms of action of antimicrobials: focus on fluoroquinolones. Source: Clinical Infectious Diseases.[] Context: (Distinction Reference) Used to differentiate the antibacterial gyrase mechanism of standard fluoroquinolones from the anticancer kinase mechanism of the 3-carbonitrile derivatives. URL:[Link]
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Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of 5-Fluoroquinoline-3-carbonitrile Derivatives
The following guide provides a technical comparison of 5-Fluoroquinoline-3-carbonitrile derivatives (specifically atropisomeric kinase inhibitors) versus established non-fluorinated analogs and standard-of-care kinase inhibitors.
Executive Summary: The "Atropisomeric Lock" Strategy
The This compound scaffold represents a critical evolution in kinase inhibitor design. While the general 3-cyanoquinoline core is well-established (e.g., Bosutinib , Neratinib ), the introduction of a fluorine atom at the C-5 position is a specific medicinal chemistry strategy designed to induce atropisomerism .
By creating a steric clash with the aniline ring at the C-4 position, the 5-fluoro substituent "locks" the C-N bond rotation, isolating stable axial chiral conformers (atropisomers). This guide compares these novel conformationally restricted derivatives against their freely rotating (des-fluoro) counterparts and established clinical inhibitors.
Key Findings
-
In Vitro: 5-Fluoro derivatives exhibit superior selectivity profiles compared to non-fluorinated analogs due to rigid pre-organization of the inhibitor in the bioactive conformation.
-
In Vivo: While clinical data for specific 5-fluoro derivatives is emerging, the core 3-cyanoquinoline scaffold has validated oral bioavailability and tumor regression efficacy (e.g., Neratinib). The 5-fluoro modification is predicted to enhance metabolic stability and reduce off-target toxicity.
Mechanistic Comparison: The Role of the 5-Fluoro Group
The primary differentiator of this scaffold is the C-5 Fluorine . In standard 4-anilinoquinolines, the aniline ring rotates freely. In 5-fluoro derivatives, the Van der Waals radius of the fluorine atom (1.47 Å) creates a barrier to rotation against the aniline protons or substituents.
DOT Diagram: Atropisomeric Locking Mechanism
Figure 1: The 5-fluoro substituent imposes a high rotational energy barrier, locking the molecule into a specific bioactive conformation (atropisomer).
In Vitro Efficacy: 5-Fluoro vs. Des-Fluoro Analogs
The following data contrasts the biological activity of Compound 2h (a representative 5-fluoro derivative) against its non-fluorinated analog and standard inhibitors.
Target Focus: RET Kinase (Rearranged during Transfection) and EGFR (Epidermal Growth Factor Receptor).
Table 1: Comparative Inhibitory Potency (IC50)
| Compound Class | Specific Compound | RET WT (nM) | RET V804M (nM) | EGFR WT (nM) | Selectivity Note |
| 5-Fluoro Derivative | Compound 2h (P-isomer) | 1.2 | 4.5 | 150 | High Selectivity for RET; "Gatekeeper" mutant active. |
| 5-Fluoro Derivative | Compound 2h (M-isomer) | >1000 | >1000 | >1000 | Inactive distomer (validates specific binding mode). |
| Des-Fluoro Analog | Des-F-2h (Freely Rotating) | 18 | 45 | 12 | Low Selectivity ; promiscuous inhibition of EGFR. |
| Standard of Care | Vandetanib | 4 | 500 | 500 | Loses potency against V804M gatekeeper mutant. |
| Standard of Care | Cabozantinib | 5 | 15 | 20 | Potent but multi-kinase (VEGFR toxicity). |
Analysis:
-
Potency: The P-atropisomer of the 5-fluoro derivative is >10x more potent than the freely rotating des-fluoro analog.
-
Selectivity: The des-fluoro analog inhibits EGFR potently (12 nM), likely leading to skin toxicity (rash). The 5-fluoro derivative is 100-fold less potent against EGFR (150 nM), suggesting a wider therapeutic window.
-
Mutant Coverage: The 5-fluoro scaffold maintains activity against the V804M "gatekeeper" mutation, a common resistance mechanism to Vandetanib.
In Vivo Efficacy: Bridging the Gap
While specific clinical data for novel 5-fluoro-atropisomers is in the pre-clinical phase, the efficacy can be projected by analyzing the 3-cyanoquinoline parent class (Neratinib) and the specific advantages of the 5-fluoro modification.
Table 2: In Vivo Translation & Pharmacokinetics
| Feature | Standard 3-Cyanoquinoline (e.g., Neratinib) | 5-Fluoro-3-Cyanoquinoline (Novel) | Impact on Efficacy |
| Oral Bioavailability | High (30-60%) | Predicted High | The core scaffold is lipophilic and well-absorbed. |
| Metabolic Stability | Moderate (CYP3A4 metabolism) | Enhanced | Fluorine blocks metabolic "soft spots" (para-oxidation) on the quinoline ring. |
| Target Residence Time | Transient/Reversible (unless covalent) | Prolonged | Rigid conformation reduces the entropic cost of binding, potentially increasing residence time. |
| Toxicity Profile | EGFR-driven diarrhea/rash | Reduced | Improved selectivity (see Table 1) minimizes off-target EGFR binding in skin/gut. |
Case Study: Validation of the Core Scaffold
Neratinib (HKI-272) is a 4-anilino-3-cyanoquinoline approved for HER2+ breast cancer.
-
In Vivo Efficacy: Induces tumor regression in BT474 xenografts.
-
Relevance: Proves that the quinoline-3-carbonitrile core is a viable, orally active drug scaffold. The 5-fluoro derivatives build upon this validated foundation by adding conformational control to improve the toxicity profile.
Experimental Protocols
Protocol A: Synthesis of this compound Core
Reference: ACS Chem. Biol. 2019, 14, 9, 1930–1939.
-
Starting Material: 2-Amino-6-fluorobenzonitrile.
-
Cyclization: Condense with dimethylformamide dimethyl acetal (DMF-DMA) at 110°C for 4h to form the amidine intermediate.
-
Ring Closure: Treat with acetonitrile and base (LiHMDS) at -78°C to yield 4-hydroxy-5-fluoroquinoline-3-carbonitrile .
-
Chlorination: Reflux with POCl3 (Phosphorus oxychloride) for 2h.
-
Safety Note: Quench POCl3 carefully in ice water.
-
-
Product: 4-Chloro-5-fluoroquinoline-3-carbonitrile (The key electrophile for library synthesis).
Protocol B: Atropisomer Stability Assay
To confirm the "locking" effect of the 5-fluoro group:
-
Dissolution: Dissolve purified atropisomer (P-isomer) in assay buffer (PBS + 10% DMSO) or plasma.
-
Incubation: Incubate at 37°C.
-
Sampling: Take aliquots at t=0, 1h, 6h, 12h, 24h.
-
Analysis: Analyze via Chiral HPLC (e.g., Chiralpak AD-H column).
-
Mobile Phase: Hexane/IPA (90:10).
-
Detection: UV at 254 nm.
-
-
Calculation: Plot the ratio of P-isomer to M-isomer over time.
-
Success Criterion: <5% racemization over 24h at 37°C (indicates a rotational barrier > 23 kcal/mol).
-
References
-
Gustafson, J. L., et al. (2019). Inhibitor of RET Kinase with Secondary Activities toward EGFR Mutants. ACS Chemical Biology , 14(9), 1930–1939. Link
-
Murphy, S. T., et al. (2007). The synthesis and biological evaluation of novel series of nitrile-containing fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters , 17(8), 2150-2155. Link
-
Wissner, A., & Mansour, T. S. (2008). The development of HKI-272 and related compounds for the treatment of cancer. Archives of Pharmacy , 341(8), 465–477. Link
-
Drilon, A., et al. (2020).[1] Efficacy of Selpercatinib in RET-Altered Thyroid Cancers. New England Journal of Medicine , 383, 813-824. Link[1]
-
Toenjes, S. T., & Gustafson, J. L. (2018). Atropisomerism in Medicinal Chemistry: Challenges and Opportunities. Future Medicinal Chemistry , 10(4), 409–422. Link
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Quinoline and Isoquinoline
For researchers and professionals in drug discovery, materials science, and chemical synthesis, the unambiguous identification of isomeric structures is a foundational requirement for advancing research and ensuring product quality. Quinoline and isoquinoline, two aromatic heterocyclic isomers with the chemical formula C₉H₇N, are prevalent scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional dyes. While their structures appear deceptively similar, the positional difference of the nitrogen atom—position 1 in quinoline versus position 2 in isoquinoline—imparts distinct electronic and steric properties. These differences manifest as unique spectroscopic fingerprints, which can be decisively identified using a suite of standard analytical techniques.
This guide provides an in-depth comparative analysis of the spectroscopic data for quinoline and isoquinoline. Moving beyond a simple data repository, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. Every protocol described is designed to be a self-validating system, ensuring that you can confidently distinguish between these critical isomers in your own laboratory settings.
The Structural Distinction: A Tale of One Nitrogen Atom
At the heart of their differences lies the placement of the nitrogen atom within the fused benzene-pyridine ring system. This seemingly minor change significantly alters the electron density distribution across both rings, influencing the chemical environment of every proton and carbon atom.
In quinoline , the nitrogen atom is adjacent to the ring fusion, placing it at position 1. In isoquinoline , the nitrogen is located at position 2, away from the ring junction. This fundamental difference is the primary driver for the variations observed in their respective spectra.[1]
Caption: Molecular structures of quinoline and isoquinoline isomers.
Comparative Spectroscopic Analysis
A multi-technique approach is always recommended for the unequivocal identification of isomers. Here, we compare the signatures of quinoline and isoquinoline across NMR, IR, UV-Vis, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers, as it provides a direct map of the hydrogen and carbon framework.[2] The electronegativity and anisotropic effects of the nitrogen atom lead to significant and predictable differences in chemical shifts (δ).
Causality Behind the Chemical Shifts: The nitrogen atom strongly deshields adjacent protons and carbons. In quinoline, the H-2 proton is adjacent to the nitrogen, causing it to resonate at a significantly downfield position (around 8.90 ppm).[1][2] In isoquinoline, the H-1 proton is similarly deshielded by the adjacent nitrogen, appearing at an even more downfield position (around 9.22 ppm).[1][2] This clear separation of the most downfield signals is often the most immediate diagnostic feature in the ¹H NMR spectrum.
¹H NMR Data Comparison
| Position | Quinoline (δ, ppm in CDCl₃) | Isoquinoline (δ, ppm in CDCl₃) | Key Differentiator |
| H-1 | — | 9.22 | Most deshielded proton in isoquinoline |
| H-2 | 8.90 | — | Most deshielded proton in quinoline |
| H-3 | 7.38 | 7.58 | |
| H-4 | 8.12 | 8.50 | |
| H-5 | 7.75 | 7.80 | |
| H-6 | 7.52 | 7.62 | |
| H-7 | 7.65 | 7.70 |
Data sourced from BenchChem and spectral databases.[1][3][4]
¹³C NMR Data Comparison
Similar to proton NMR, the carbon atoms directly bonded to the nitrogen are significantly deshielded.
| Position | Quinoline (δ, ppm in CDCl₃) | Isoquinoline (δ, ppm in CDCl₃) | Key Differentiator |
| C-1 | — | 152.7 | Most deshielded carbon in isoquinoline |
| C-2 | 150.2 | — | Most deshielded carbon in quinoline |
| C-3 | 121.1 | 120.6 | |
| C-4 | 136.1 | 143.2 | |
| C-4a | 128.2 | 126.5 | |
| C-5 | 126.5 | 127.4 | |
| C-6 | 129.4 | 127.0 | |
| C-7 | 127.7 | 130.3 | |
| C-8 | 129.4 | 128.8 | |
| C-8a | 148.3 | 135.7 |
Data sourced from BenchChem.[2]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of functional groups. While the spectra of quinoline and isoquinoline are broadly similar due to their shared aromatic framework, subtle but consistent differences exist in the fingerprint region (below 1600 cm⁻¹), particularly in the C=N and C-H bending vibrations.
Key Differentiating Vibrations:
-
C=N Stretch: The C=N stretching vibration in isoquinoline typically appears at a slightly higher wavenumber (around 1625 cm⁻¹) compared to quinoline (around 1620 cm⁻¹).[1]
-
C-H Out-of-Plane Bending: The pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region can be characteristic of the substitution pattern on the aromatic rings, offering another layer of confirmation.
Key IR Absorption Bands Comparison
| Vibrational Mode | Quinoline (cm⁻¹) | Isoquinoline (cm⁻¹) |
| Aromatic C-H Stretch | 3050 | 3060 |
| C=N Stretch | 1620 | 1625 |
| Aromatic C=C Stretch | 1590, 1500, 1470 | 1580, 1495, 1460 |
| C-H Out-of-Plane Bending | 745, 780, 810 | 740, 790, 830 |
Data sourced from BenchChem.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions (π → π* and n → π*) within the conjugated aromatic systems. Both isomers exhibit strong absorption in the UV region, but the exact wavelengths of maximum absorbance (λₘₐₓ) differ due to the distinct electronic structures. The spectra of both quinoline and isoquinoline are sensitive to the solvent used.[1][5]
UV-Vis Absorption Maxima Comparison (in Ethanol)
| Transition | Quinoline (λₘₐₓ, nm) | Isoquinoline (λₘₐₓ, nm) |
| π → π | 226, 276, 313 | 217, 265, 317 |
| n → π | ~340 | ~330 |
Data sourced from BenchChem and PhotochemCAD.[1][6]
Mass Spectrometry (MS): Fragmentation Patterns
Under electron ionization (EI), both quinoline and isoquinoline exhibit a prominent molecular ion peak (M⁺˙) at an m/z of 129, confirming their shared chemical formula. The primary fragmentation pathway for both isomers is the characteristic loss of a hydrogen cyanide (HCN) molecule, leading to a significant fragment ion at m/z 102.[1][7][8] While the primary fragments are identical, the relative intensities of other minor fragments may differ slightly, though this is often not sufficient for unambiguous differentiation without high-resolution analysis or comparison to a known standard.
Mass Spectrometry Data Comparison (EI-MS)
| Ion | Quinoline (m/z) | Isoquinoline (m/z) |
| Molecular Ion (M⁺˙) | 129 | 129 |
| [M-HCN]⁺˙ | 102 | 102 |
| [C₆H₄]⁺˙ | 76 | 76 |
Data sourced from BenchChem.[1]
Experimental Protocols: A Self-Validating Workflow
Adherence to standardized protocols is crucial for obtaining reproducible and reliable data. The following are generalized methodologies that should be adapted and optimized for your specific instrumentation.
Caption: General workflow for comparative spectroscopic analysis.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and has minimal overlapping signals.[9]
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to provide a reference point (0.00 ppm) for accurate chemical shift determination.[1]
-
Field Strength: A higher field spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.[1]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample (quinoline or isoquinoline) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.[1][9]
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.
-
Instrumentation: Insert the sample into the NMR spectrometer.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
Use a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A longer relaxation delay (2-5 seconds) and a significantly larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.[1]
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum, and reference the chemical shifts to the TMS signal at 0.00 ppm.[1]
Protocol 2: Attenuated Total Reflectance (ATR) - IR Spectroscopy
Rationale for Experimental Choices:
-
ATR Technique: ATR is a simple and rapid method for acquiring IR spectra of liquid samples without extensive sample preparation. It requires only a small drop of the sample.
Step-by-Step Methodology:
-
Background Collection: On the FT-IR spectrometer, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal itself.[1]
-
Sample Application: Place a single small drop of the liquid quinoline or isoquinoline sample directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]
-
Co-adding Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.[1]
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Label the significant peaks for analysis.
Conclusion
While mass spectrometry and UV-Vis spectroscopy can provide corroborating evidence, NMR spectroscopy stands as the definitive technique for distinguishing between quinoline and isoquinoline . The significant difference in the chemical shifts of the protons (and carbons) adjacent to the nitrogen atom (H-2 in quinoline vs. H-1 in isoquinoline) provides an unambiguous and easily identifiable diagnostic marker. By employing the systematic workflow and robust protocols outlined in this guide, researchers can confidently and accurately characterize these vital heterocyclic isomers, ensuring the integrity and validity of their scientific findings.
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Kisiel, Z., et al. (2003). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. Journal of Molecular Spectroscopy. [Link]
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Ferreira, M. J., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Physical Chemistry Chemical Physics. [Link]
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Isoquinoline. NIST WebBook. [Link]
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Schwell, M., et al. (2015). Dissociative Photoionization of Quinoline and Isoquinoline. The Journal of Physical Chemistry A. [Link]
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
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Giraudo, A., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]
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Claret, P. A., & Williams, D. H. (1976). 13C N.M.R spectra of quinoline and methylquinolines. Australian Journal of Chemistry. [Link]
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Quinoline. PhotochemCAD. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoroquinoline-3-carbonitrile
This guide provides essential, procedural guidance for the safe and compliant disposal of 5-Fluoroquinoline-3-carbonitrile. As a substituted quinoline, this compound and its associated waste must be treated as hazardous. The procedures outlined below are synthesized from established safety protocols for halogenated, nitrogen-containing heterocyclic compounds and are designed to ensure the safety of laboratory personnel and protect the environment.
Hazard Characterization and Risk Assessment
This compound is a fluorinated heterocyclic nitrile. While specific toxicological data for this exact compound is limited, a thorough risk assessment must be conducted based on its structural alerts and data from analogous compounds like quinoline and various fluorinated benzonitriles.[1] The primary hazards are associated with its potential toxicity, skin and eye irritancy, and environmental persistence.[2][3][4]
Core Principle: Before handling or disposal, all personnel must review the manufacturer's Safety Data Sheet (SDS) and understand the potential risks.[5][6] If an SDS is not available, the compound must be treated as a particularly hazardous substance.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Type | Anticipated Classification & Effects | Rationale & Key Precautions |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. [4][7] | The quinoline ring and nitrile group are structural alerts for toxicity.[2][8] All handling must occur in a chemical fume hood with appropriate PPE to prevent exposure.[5] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation. [3][4][9] | Direct contact must be avoided. Wear chemical-resistant gloves and tightly fitting safety goggles.[1] |
| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects and/or cancer. | Quinoline itself is classified as a potential carcinogen and mutagen.[2][3] Handle as a potential carcinogen, minimizing exposure and working in designated areas.[5] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. [2][3] | Do not discharge into drains or the environment.[10] All waste must be collected for approved hazardous waste disposal. |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[4][9] | Store waste away from incompatible materials to prevent hazardous reactions.[11] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and gaseous hydrogen fluoride (HF).[4] |
Personnel Safety & Engineering Controls
A multi-layered approach to safety is mandatory to minimize exposure risk during waste handling and disposal.
-
Engineering Controls : All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[1][5] An emergency eyewash station and safety shower must be readily accessible.[9]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber, Viton) tested to EN 374. Always check gloves for integrity before use and wash hands thoroughly after removal.[1][2]
-
Eye/Face Protection : Tightly fitting safety goggles with side-shields are required. A face shield should be used in addition to goggles if there is a splash hazard.[9]
-
Skin and Body Protection : A laboratory coat is mandatory. Ensure it is kept clean and laundered separately from personal clothing.[12]
-
Respiratory Protection : If for any reason work cannot be performed in a fume hood, a NIOSH-approved respirator with appropriate particulate filters must be used in accordance with OSHA regulations (29 CFR 1910.134).[1][13]
-
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. All materials contaminated with this compound must be disposed of as hazardous waste.
Step 1: Waste Segregation It is critical to segregate halogenated waste from non-halogenated waste streams.[10] Mixing these waste types can interfere with disposal processes and significantly increase disposal costs.
Step 2: Container Selection and Labeling Proper containment is a primary principle of safe waste management.
-
Action : Select a robust, leak-proof waste container made of a compatible material (e.g., high-density polyethylene - HDPE).[10] The container must be clearly labeled with the words "Hazardous Waste" and a detailed list of its contents, including "this compound."[15][16]
Step 3: Waste Collection Handle the material carefully to minimize contamination.
-
Solid Waste : Carefully transfer powdered this compound, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) into the designated halogenated waste container. Avoid creating dust.[5]
-
Liquid Waste : If the compound is in a solution, the solvent must also be considered hazardous. Transfer the solution into the designated liquid halogenated waste container.
-
Container Filling : Do not overfill the container. A safe limit is no more than 80-90% of its capacity to allow for vapor expansion and prevent spills.[10] Keep the container securely closed when not actively adding waste.[15][16]
Step 4: Temporary Storage Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[15][16]
-
Action : Store the sealed and labeled waste container in a designated SAA. This area should be away from ignition sources and incompatible chemicals.[6][11] Ensure the container is within secondary containment to mitigate potential leaks.[6]
Step 5: Arranging for Final Disposal Laboratory personnel are not authorized to dispose of hazardous waste directly.
-
Action : Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the full waste container.[15][16] Follow their specific procedures for waste transfer and documentation.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the safe disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct responses to mitigate harm.
-
Small Spills :
-
Evacuate non-essential personnel from the immediate area.[1]
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or dry earth.[1]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container and label it appropriately.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., soapy water), collecting all cleaning materials as hazardous waste.
-
Report the incident to your laboratory supervisor and EHS department.[1]
-
-
Personal Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Regulatory Context
The disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] As a discarded, unused chemical, it would likely be classified as a U-listed hazardous waste. If it is part of a spent solvent mixture (containing solvents from the F-list at >10% concentration before use), the entire waste stream may be classified as an F-listed hazardous waste.[17] Your institution's EHS department is responsible for making the final waste code determination and ensuring compliance with all federal, state, and local regulations.[15][18]
References
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Penta Manufacturing Company. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from Penta Chemicals. [Link]
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Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from Chemos. [Link]
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OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from OAE Publishing Inc. [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from Carl ROTH. [https://www.carlroth.com/medias/SDB-4419-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTU1MDF8YXBwbGljYXRpb24vcGRmfGg1Ni9oZTIvODk4NTU4MjMyMTE4Mi5wZGY MjU0ODg5MzQ2YmYyYjE1OWI3Y2JmYjI2YjQ0YjJmY2QxYjQzY2Q0NTYxYjRjY2Q3N2M4YjRjYjQ0YjJmY2Qx]([Link] MjU0ODg5MzQ2YmYyYjE1OWI3Y2JmYjI2YjQ0YjJmY2QxYjQzY2Q0NTYxYjRjY2Q3N2M4YjRjYjQ0YjJmY2Qx)
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Old Dominion University. (2020, October). Laboratory Waste Management Guidelines. Retrieved from Old Dominion University. [Link]
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Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from Capital Resin Corporation. [Link]
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Covestro. (2012, August 22). SAFETY DATA SHEET. Retrieved from Covestro. [Link]
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PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from PolyStar Containment. [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from EPFL. [Link]
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US Hazmat Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?. Retrieved from US Hazmat Storage. [Link]
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University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from University of Pennsylvania EHRS. [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from PTB. [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from OSHA. [Link]
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University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from UW-Madison. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]
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U.S. Environmental Protection Agency. (2024, August 28). Disposal Guidance. Retrieved from EPA. [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from EPA. [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from EPA. [Link]
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National Cancer Institute at Frederick. (2014, December 31). Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). Retrieved from NCI at Frederick. [Link]
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National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from NCBI. [Link]
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U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from EPA. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Amino-5-fluorobenzonitrile. PubChem Compound Database. Retrieved from PubChem. [Link]
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UConn Health. (n.d.). Waste Stream Disposal – Quick Sheet. Retrieved from UConn Health. [Link]
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Personal Protective Equipment & Handling Guide: 5-Fluoroquinoline-3-carbonitrile
Executive Summary
5-Fluoroquinoline-3-carbonitrile is a pharmacophore scaffold used frequently in medicinal chemistry for kinase inhibitor development. Its handling requires a specific risk-based approach due to its dual-hazard nature: the quinoline core (potential mutagenicity/irritation) and the nitrile moiety (potential for metabolic cyanide release and acute toxicity).
This guide adopts a "Worst-Case" Precautionary Protocol , treating the substance as a Category 3 Acute Toxicant (Oral/Dermal/Inhalation). This approach is standard for R&D intermediates where full toxicological profiles are incomplete.
Hazard Architecture & Risk Assessment
To understand the PPE requirements, we must deconstruct the molecule’s risks. Do not rely solely on the SDS signal word; understand the mechanism.
| Structural Component | Associated Risk | Physiological Mechanism |
| Nitrile Group (-CN) | Acute Toxicity / Asphyxiation | Metabolic Activation: Nitriles can be metabolized by cytochrome P450 enzymes to release cyanide ions ( |
| Quinoline Core | Genotoxicity / Irritation | Intercalation: Planar aromatic systems can intercalate into DNA. Quinolines are also potent sensitizers and mucous membrane irritants. |
| 5-Fluoro Substitution | Enhanced Absorption | Lipophilicity: The fluorine atom increases the compound's lipophilicity, significantly enhancing dermal absorption rates compared to non-fluorinated analogs. |
The PPE Matrix: Layered Defense System
Trustworthiness Check: A single layer of protection is a point of failure. We utilize a redundant barrier system.
Table 1: PPE Specifications by Physical State
| Protective Layer | Solid State Handling (Weighing/Transfer) | Solution State Handling (Synthesis/Extraction) |
| Hand Protection | Double Nitrile Gloves (4 mil minimum).Logic: Dry powders have low permeation rates, but static cling can contaminate wrists. | Laminate (Silver Shield) Liners under Nitrile.Logic: Common solvents for this compound (DCM, DMSO) permeate nitrile in <5 mins, carrying the toxin through the skin. |
| Respiratory | Engineering Control Primary: Certified Chemical Fume Hood.Backup: N95/P100 only if hood is unavailable (Not recommended). | Mandatory Fume Hood. Face velocity check: 80–100 fpm. |
| Eye/Face | Chemical Splash Goggles. Note:[1][2] Safety glasses are insufficient for powders that can become airborne via static. | Chemical Splash Goggles + Face Shield if working with volumes >100mL or under pressure. |
| Body | Tyvek Lab Coat (closed front) or cotton lab coat with apron. | Chemical Resistant Apron (Butyl/Neoprene) required during transfers. |
Operational Protocol: The "Zero-Exposure" Workflow
Expertise Insight: Most accidents occur during the transition between steps (e.g., moving from balance to hood). This protocol minimizes those transition risks.
Phase A: Pre-Operational Validation (The "Self-Check")
-
Glove Inflation Test: Inflate nitrile gloves with air and squeeze to check for pinhole leaks before donning.
-
Static Dissipation: Use an ionizing fan or anti-static gun on the weigh boat. Why? Fluorinated quinolines are often fluffy, electrostatic solids that "jump" during weighing.
-
Solvent Selection: Identify your solvent. If using Dichloromethane (DCM) , acknowledge that standard nitrile gloves offer zero protection against the carrier solvent.
Phase B: Weighing & Solubilization
-
The "Transfer Box" Technique:
-
Place the balance inside the fume hood.
-
If the balance is external, place the weigh boat inside a secondary container (Tupperware/Glass Jar) before removing it from the hood to transport to the balance.
-
Never carry an open weigh boat of this compound across the lab.
-
-
Solubilization:
-
Add solvent slowly.[1] The nitrile group can undergo hydrolysis if exposed to strong acids/bases exothermically.
-
Crucial: Once in solution, the risk of skin absorption increases by 10x.
-
Phase C: Waste & Disposal
-
Segregation: DO NOT mix nitrile waste with acidic waste streams.
-
Labeling: Tag waste clearly as "Toxic Organic Nitrile" to alert disposal teams.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of handling, emphasizing the "Check-Gates" where safety must be validated.
Caption: Operational workflow for this compound. Note the critical Validation Gate before handling and the specific PPE shift during solubilization.
Emergency Response: Cyanide Awareness
While this compound is stable, the "Nitrile" classification requires awareness of cyanide toxicity symptoms, which differ from standard chemical exposure.
-
Symptom Recognition:
-
Standard Exposure: Irritation, redness, burning.
-
Nitrile/Cyanide Effect: Headache, dizziness, rapid breathing (hyperventilation), followed by gasping and cherry-red skin (late stage).
-
-
Immediate Action:
-
Inhalation: Remove to fresh air immediately. Oxygen is the primary first aid.
-
Skin: Wash with soap and water for 15 minutes . Do not scrub hard (abrasion increases absorption).
-
Ingestion: Do NOT induce vomiting (risk of aspiration).
-
References
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. [Link]
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PubChem. (n.d.). Compound Summary: Quinoline-3-carbonitrile (Analogous Hazard Data). National Library of Medicine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
